(3s,5s)-atorvastatin sodium salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRPOCPLIUDBSA-WMXJXTQLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928655 | |
| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134523-01-6, 1428118-38-0 | |
| Record name | Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,5S)-Atorvastatin Sodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of (3s,5s)-Atorvastatin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy lies in the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. The pharmacologically active isomer is (3R,5R)-atorvastatin. This guide focuses on the basic properties of one of its inactive enantiomers, (3s,5s)-atorvastatin sodium salt. While devoid of significant HMG-CoA reductase inhibitory activity, understanding the properties of this stereoisomer is crucial for enantiomeric purity analysis, quality control, and for a comprehensive understanding of the drug's stereospecific actions.[3][4]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value |
| Chemical Name | Sodium (3S,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
| Synonyms | ent-Atorvastatin sodium salt, Atorvastatin EP Impurity E |
| CAS Number | 1428118-38-0 |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ |
| Molecular Weight | 580.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 190-193 °C |
| pKa (acidic) | 4.46 |
| Solubility | - DMF: 25 mg/mL- DMSO: 15 mg/mL- Ethanol: 0.5 mg/mL- DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL- Methanol: Soluble |
| UV λmax | 246 nm |
Spectroscopic Data
Detailed spectroscopic data is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometric analysis is used to confirm the molecular weight and fragmentation pattern. For atorvastatin, the monitored ion transition is typically m/z 559.1 > 440.1.[5]
Biological Activity
(3s,5s)-Atorvastatin is an enantiomer of atorvastatin with little or no inhibitory activity against HMG-CoA reductase.[3] However, it is not biologically inert. Studies have shown that it can activate the pregnane X receptor (PXR) and induce cytochrome P450 isoforms, highlighting the stereospecificity of these interactions.[3][4]
Experimental Protocols
Enantiomeric Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of atorvastatin.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 246 nm.
-
Sample Preparation: Prepare a solution of the sample in a 1:1 (v/v) mixture of methanol and ethanol.
Expected Results: The (3s,5s)-enantiomer is expected to elute before the (3R,5R)-enantiomer under these conditions, with a resolution of greater than 2.5 between the two peaks.
Enantiomeric Purity Analysis via Supercritical Fluid Chromatography (SFC)
Objective: To achieve a rapid and efficient separation of atorvastatin enantiomers.
Methodology:
-
Chromatographic System: A supercritical fluid chromatography system with UV and polarimetric detectors.
-
Chiral Stationary Phase: Chiralpak AD-H column.
-
Mobile Phase: Supercritical carbon dioxide and methanol in a 90:10 (v/v) ratio.
-
Flow Rate: 2.5 mL/min.
-
Detection: UV and polarimetric detectors in series.
Expected Results: This method allows for a rapid enantiospecific separation of Atorvastatin within 10 minutes.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of the compound.
Methodology:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the powdered sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected melting point (e.g., from room temperature to 250°C).
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.
Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline solid. The peak temperature of this endotherm is taken as the melting point.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to this compound.
Caption: HMG-CoA Reductase Pathway and Atorvastatin Inhibition.
Caption: Experimental Workflow for Enantiomeric Purity Analysis.
References
A Deep Dive into Atorvastatin's Stereoisomers: (3S,5S)-Atorvastatin Sodium Salt vs. (3R,5R)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide provides an in-depth comparison of the pharmacologically active (3R,5R)-atorvastatin and its enantiomer, (3S,5S)-atorvastatin sodium salt, focusing on their distinct chemical properties, biological activities, and the experimental methodologies used for their synthesis and analysis.
Chemical Structure and Stereochemistry
Atorvastatin possesses two chiral centers at the 3- and 5-positions of the heptanoic acid side chain. This gives rise to four possible stereoisomers. The commercially available and therapeutically active form of atorvastatin is the (3R,5R) enantiomer.[1] Its counterpart, the (3S,5S) enantiomer, is often considered an impurity or a tool for research purposes.
Table 1: Chemical Properties of Atorvastatin Stereoisomers
| Property | This compound | (3R,5R)-Atorvastatin |
| Chemical Name | sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Molecular Formula | C₃₃H₃₄FN₂NaO₅ | C₃₃H₃₅FN₂O₅ |
| Molecular Weight | 580.6 g/mol | 558.6 g/mol |
| Stereochemistry | (3S, 5S) | (3R, 5R) |
Comparative Pharmacological Activity
The stereochemistry of atorvastatin is the critical determinant of its pharmacological activity. The primary mechanism of action for (3R,5R)-atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] In stark contrast, the (3S,5S) enantiomer exhibits little to no inhibitory activity against this enzyme.[3][4]
However, the (3S,5S) isomer is not biologically inert. Studies have revealed that it can activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes.[5][6] This activation can lead to the induction of cytochrome P450 isoforms, such as CYP2A6, CYP2B6, and CYP3A4, which has implications for drug-drug interactions.[7][8]
Table 2: Comparative Biological Activity of Atorvastatin Stereoisomers
| Parameter | (3S,5S)-Atorvastatin | (3R,5R)-Atorvastatin |
| HMG-CoA Reductase Inhibition | Little to no activity[3][4] | Potent inhibitor[1][2] |
| Pregnane X Receptor (PXR) Activation | Activator[5][6] | Lower activation potential compared to (3S,5S) isomer[9][10] |
| Cytochrome P450 Induction (e.g., CYP3A4) | Inducer via PXR activation[7][8] | Lower induction potential[9] |
| Cytotoxicity (IC₅₀ in LS180 cells) | ~58.7 µM[11] | ~41.3 µM[11] |
Experimental Protocols
Synthesis of Atorvastatin Stereoisomers
The synthesis of atorvastatin stereoisomers can be achieved through various strategies, with the Paal-Knorr pyrrole synthesis being a common industrial method for the achiral core.[12][13] The stereochemistry of the side chain is introduced using chiral precursors or through asymmetric synthesis.
A common synthetic route for (3R,5R)-atorvastatin involves:
-
Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-dicarbonyl compound with a primary amine to form the substituted pyrrole ring.[12][13]
-
Introduction of the Chiral Side Chain: Coupling of the pyrrole core with a pre-synthesized chiral dihydroxyheptanoate side chain. This chiral precursor can be obtained from natural sources or through asymmetric reduction of a corresponding keto-ester.[12][14]
Synthesis of (3S,5S)-atorvastatin can be achieved by utilizing the enantiomeric chiral precursor for the side chain.[15] One reported method starts from ethyl (S)-4-cyano-3-hydroxybutanoate.[15]
Separation and Analysis of Stereoisomers
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary methods for separating and quantifying atorvastatin stereoisomers.
HPLC Method for Enantiomeric Purity:
-
Column: Chiral stationary phases, such as Chiralcel® OD-RH or Chiralpak AD-H, are commonly used.[16][17][18]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[16][19] Modifiers like trifluoroacetic acid may be added to improve peak shape.[17]
SFC Method for Chiral Separation:
-
Column: A chiral stationary phase is employed.
-
Mobile Phase: Supercritical carbon dioxide is used as the main component, often with a co-solvent like methanol.
-
Advantages: SFC can offer faster separations and reduced solvent consumption compared to HPLC.
In Vitro Assessment of Biological Activity
HMG-CoA Reductase Inhibition Assay:
-
Enzyme Source: Purified HMG-CoA reductase.
-
Substrate: HMG-CoA.
-
Incubation: The enzyme is incubated with the substrate and varying concentrations of the atorvastatin isomer.
-
Detection: The rate of conversion of HMG-CoA to mevalonate is measured, often by monitoring the oxidation of NADPH to NADP+ spectrophotometrically.[20]
PXR Activation Assay (Reporter Gene Assay):
-
Cell Line: A human cell line (e.g., LS180) is transiently transfected with a reporter plasmid containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).[7][21]
-
Treatment: The transfected cells are treated with different concentrations of the atorvastatin isomers.
-
Measurement: The expression of the reporter gene (e.g., luciferase activity) is measured to quantify the activation of PXR.[7][21]
Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., AZ-AHR, AZ-GR, LS180) are seeded in 96-well plates.[7][11]
-
Treatment: Cells are incubated with a range of concentrations of the atorvastatin isomers for a specified period (e.g., 24 hours).[7][11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Quantification: The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability.[7][11]
Signaling Pathways and Experimental Workflows
The distinct biological activities of the atorvastatin stereoisomers can be visualized through their impact on different signaling pathways.
Figure 1: Differential Inhibition of HMG-CoA Reductase by Atorvastatin Stereoisomers.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. researchgate.net [researchgate.net]
- 16. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. mdpi.com [mdpi.com]
- 19. medjpps.com [medjpps.com]
- 20. DSpace [helda.helsinki.fi]
- 21. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
A Comprehensive Technical Guide on the Biological Activity of (3S,5S)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of the (3S,5S)-enantiomer of atorvastatin. While the clinically utilized form, (3R,5R)-atorvastatin, is a potent inhibitor of HMG-CoA reductase, its (3S,5S) stereoisomer exhibits a distinct pharmacological profile. This document outlines its primary mechanisms of action, quantitative activity data, detailed experimental protocols for its characterization, and relevant signaling pathways.
Pharmacodynamic Profile
The biological activity of (3S,5S)-atorvastatin diverges significantly from its clinically active (3R,5R) counterpart. Its primary effects are not centered on cholesterol synthesis but rather on the regulation of xenobiotic metabolism.
1.1 HMG-CoA Reductase Inhibition
(3S,5S)-Atorvastatin is recognized as an inactive enantiomer of atorvastatin, demonstrating little to no inhibitory activity against the HMG-CoA reductase enzyme.[1][2][3] This enzyme is the rate-limiting step in the synthesis of cholesterol.[4][5][6] Consequently, this enantiomer does not contribute to the primary lipid-lowering effects for which atorvastatin is prescribed. It is often used in research as a negative control in studies involving the active atorvastatin enantiomer.[1]
1.2 Pregnane X Receptor (PXR) Activation
A key biological activity of (3S,5S)-atorvastatin is its ability to activate the Pregnane X Receptor (PXR).[2] PXR is a nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in drug and xenobiotic metabolism and transport.
Upon activation by ligands such as (3S,5S)-atorvastatin, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on the DNA, initiating the transcription of target genes, most notably cytochrome P450 (CYP) enzymes.[7][8]
Studies have shown that all atorvastatin optical isomers, including the (3S,5S) form, can influence the transcriptional activity of PXR in a dose-dependent manner.[7][8] This activation leads to the induction of key drug-metabolizing enzymes.
1.3 Induction of Cytochrome P450 Enzymes
As a consequence of PXR activation, (3S,5S)-atorvastatin induces the expression of several cytochrome P450 enzymes in human hepatocytes.[7] Specifically, it has been demonstrated to increase the mRNA content of CYP2B6 and CYP3A4, with an efficacy comparable to the active atorvastatin enantiomer.[2] All optical isomers of atorvastatin have been shown to induce CYP2A6, CYP2B6, and CYP3A4.[7][8] This property is significant as it underlies the potential for drug-drug interactions, where the metabolism of co-administered drugs that are substrates for these enzymes could be altered.
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of (3S,5S)-atorvastatin.
| Parameter | Target/Assay | Value | Cell Line/System | Reference |
| HMG-CoA Reductase Inhibition | HMG-CoA Reductase | Little to no inhibitory activity | N/A | [1][3] |
| EC50 | PXR-mediated Luciferase Activity | 12.4 µM | N/A (Details not specified) | [2] |
| CYP Induction | CYP2B6 and CYP3A4 mRNA | Increases content with equal ability to active atorvastatin | Primary Cultured Human Hepatocytes | [2] |
| Aryl Hydrocarbon Receptor (AhR) Activity | AhR-dependent Luciferase Activity | No significant induction | Human Gene Reporter Cell Line (AZ-AHR) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of (3S,5S)-atorvastatin.
3.1 PXR Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
This assay quantifies the ability of a compound to activate the Pregnane X Receptor.
-
Cell Culture and Transfection:
-
Human colon adenocarcinoma cells (LS180) or a similar suitable cell line are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are transiently co-transfected with a PXR expression vector and a reporter plasmid containing a PXR-responsive element linked to a luciferase reporter gene (e.g., p3A4-luc). A β-galactosidase or Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of (3S,5S)-atorvastatin (typically from 10⁻¹⁰ M to 10⁻⁴ M). A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin) are included.
-
Cells are incubated for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
The medium is removed, and cells are washed with PBS.
-
Cells are lysed using a suitable lysis buffer.
-
The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
The measured light units are normalized to the control reporter (e.g., β-galactosidase activity) or total protein concentration. Data is then plotted to determine dose-response curves and EC50 values.
-
3.2 CYP450 mRNA Induction in Primary Human Hepatocytes (qRT-PCR)
This method determines the effect of a compound on the gene expression of CYP enzymes.
-
Cell Culture and Treatment:
-
Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates in the appropriate culture medium.
-
After stabilization (typically 24-48 hours), the cells are treated with various concentrations of (3S,5S)-atorvastatin, a vehicle control, and a positive control (e.g., Rifampicin for CYP3A4).
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is isolated from the hepatocytes using a commercial kit (e.g., TRI Reagent®).[9]
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., M-MuLV Reverse Transcriptase) and random primers.[9]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using the synthesized cDNA, specific primers for the target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
3.3 Cell Viability Assay (MTT Assay)
This assay is performed in parallel with activity assays to ensure that the observed effects are not due to cytotoxicity.
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with the compound as described in the primary assay.
-
Following the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Signaling Pathways and Visualizations
4.1 PXR-Mediated Induction of CYP3A4 by (3S,5S)-Atorvastatin
The diagram below illustrates the signaling pathway initiated by (3S,5S)-atorvastatin, leading to the transcriptional activation of the CYP3A4 gene in a hepatocyte.
Caption: PXR activation pathway by (3S,5S)-Atorvastatin.
4.2 Canonical HMG-CoA Reductase Pathway (Contextual)
For context, this diagram shows the pathway inhibited by the active (3R,5R)-atorvastatin enantiomer, a mechanism in which (3S,5S)-atorvastatin is inactive.
Caption: HMG-CoA reductase pathway and enantiomer-specific inhibition.
4.3 General Experimental Workflow for In Vitro Analysis
This diagram outlines a typical workflow for assessing the biological activity of (3S,5S)-atorvastatin in a cell-based assay.
Caption: General workflow for in vitro analysis of (3S,5S)-Atorvastatin.
Toxicological Profile
Specific toxicological data for the (3S,5S)-atorvastatin enantiomer is not extensively detailed in the literature. However, general toxicological information for atorvastatin provides context.
-
General Toxicity: Atorvastatin is generally well-tolerated. The most commonly reported adverse effects include myalgia, abdominal pain, and nausea.
-
Myopathy and Rhabdomyolysis: A significant, though rare, side effect associated with statins is myopathy, characterized by muscle pain and weakness, which can progress to rhabdomyolysis.[10][11]
-
Hepatotoxicity: Persistent increases in serum transaminases have been observed in a small percentage of patients taking atorvastatin.[10] Rare cases of fatal and non-fatal hepatic failure have also been reported.[11]
-
LD50: An in silico prediction for the oral LD50 of atorvastatin in rats is 5000 mg/kg, placing it in Toxicity Class V ("may be harmful if swallowed").[12] It is important to note this value applies to the parent drug and not specifically to the (3S,5S) enantiomer.
Conclusion
The (3S,5S)-enantiomer of atorvastatin presents a distinct biological profile compared to its clinically used (3R,5R) stereoisomer. While it is inactive as an HMG-CoA reductase inhibitor and does not contribute to cholesterol reduction, it functions as a potent activator of the Pregnane X Receptor (PXR). This activity leads to the induction of critical drug-metabolizing enzymes, including CYP3A4 and CYP2B6. This characteristic makes (3S,5S)-atorvastatin a valuable tool for studying PXR-mediated gene regulation and highlights its potential role in drug-drug interactions. Understanding the divergent activities of atorvastatin's enantiomers is crucial for drug development professionals and researchers investigating statin pharmacology and toxicology.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atorvastatin - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. drugs.com [drugs.com]
- 12. dergipark.org.tr [dergipark.org.tr]
The Unsung Hero of Statin Research: A Technical Guide to (3S,5S)-Atorvastatin as a Negative Control in HMG-CoA Reductase Assays
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the highly specific world of HMG-CoA reductase research, the precision of experimental controls is paramount. While the spotlight often shines on the pharmacologically active (3R,5R)-enantiomer of atorvastatin, its stereoisomer, (3S,5S)-atorvastatin, plays a crucial, albeit quieter, role. This guide provides a comprehensive overview of (3S,5S)-atorvastatin's application as a negative control in HMG-CoA reductase assays, ensuring the accuracy and validity of research findings.
The Critical Role of Stereoisomers in Drug Activity
Atorvastatin, a leading synthetic inhibitor of HMG-CoA reductase, is a chiral molecule, existing as four stereoisomers.[1] The therapeutic efficacy of atorvastatin is almost exclusively attributed to the (3R,5R)-enantiomer, which potently inhibits the enzyme responsible for the rate-limiting step in cholesterol biosynthesis.[2] Conversely, the (3S,5S)-enantiomer exhibits little to no inhibitory activity against HMG-CoA reductase, making it an ideal negative control for in vitro assays.[2]
The use of an inactive enantiomer as a negative control is a powerful tool to demonstrate the specificity of the active compound. It helps to rule out non-specific effects of the chemical scaffold and confirms that the observed inhibition is due to the specific stereochemical configuration of the active drug.
Quantitative Comparison of Atorvastatin Enantiomers
The stark difference in the inhibitory activity of atorvastatin enantiomers is the cornerstone of (3S,5S)-atorvastatin's use as a negative control. The following table summarizes the available quantitative data on their interaction with HMG-CoA reductase.
| Enantiomer | HMG-CoA Reductase Inhibitory Activity (IC50) | Reference |
| (3R,5R)-Atorvastatin | ~150-154 nM | [3] |
| (3S,5S)-Atorvastatin | Little to no inhibitory activity | [2] |
The HMG-CoA Reductase Signaling Pathway
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the biosynthesis of cholesterol and other isoprenoids.[4] The inhibition of this enzyme by statins leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors and enhances the clearance of LDL cholesterol from the circulation.[5]
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
The Genesis of a Blockbuster: A Technical Guide to the Discovery and Stereoisomeric History of Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments in the discovery and development of atorvastatin, with a specific focus on the crucial role of its stereoisomers. From its initial racemic synthesis to the highly refined, enantiomerically pure drug, this document provides a comprehensive overview of the chemistry, pharmacology, and analytical methodologies that defined one of the most successful pharmaceuticals in history.
Executive Summary
Atorvastatin, marketed as Lipitor, stands as a landmark achievement in the treatment of hypercholesterolemia. Its journey from a "me-too" contender to the best-selling drug in pharmaceutical history is a testament to rational drug design and meticulous chemical development.[1][2] A critical aspect of this story lies in its stereochemistry. Atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. However, only the (3R,5R)-enantiomer exhibits the potent inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This guide traces the historical progression from the initial synthesis of a racemic mixture to the sophisticated, stereoselective commercial processes. It details the comparative biological activities of the stereoisomers, the analytical techniques for their separation, and the underlying mechanism of action that cemented atorvastatin's therapeutic dominance.
Discovery and Historical Development
The story of atorvastatin begins in the 1980s, a period of intense research into inhibitors of HMG-CoA reductase.[3] Building on the discovery of fungal-derived statins like mevastatin and lovastatin, pharmaceutical companies sought to create purely synthetic inhibitors with improved properties.[3][4]
Key Milestones:
-
1982: Chemist Dr. Bruce Roth joins Parke-Davis, a division of Warner-Lambert.[5]
-
August 1985: Dr. Roth synthesizes the experimental compound CI-981, later named atorvastatin.[2][5][6] This initial synthesis produced a racemic mixture of enantiomers.[5][7]
-
Early 1990s: Pre-clinical development and scale-up processes begin. It was discovered that the amorphous form produced by the initial synthesis was unstable.[8] Subsequent research led to the discovery of more stable crystalline forms (polymorphs).[8]
-
1996: Atorvastatin calcium, under the brand name Lipitor, receives FDA approval in the United States and is launched in partnership with Pfizer.[5][9]
-
2000: Pfizer acquires Warner-Lambert, gaining full rights to Lipitor.[1][5]
-
By 2003: Lipitor becomes the best-selling pharmaceutical in the United States.[5]
Initially, Warner-Lambert management was hesitant to proceed with atorvastatin, fearing it was merely a "me-too" drug following Merck's lovastatin and simvastatin.[5] However, early clinical comparisons revealed that atorvastatin was significantly more potent and had a favorable side-effect profile, convincing executives to invest in its development.[5]
The Central Role of Stereochemistry
Atorvastatin's molecular structure contains two stereocenters at the 3- and 5-positions of the heptanoic acid side chain. This gives rise to four distinct stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R).[10][11] The biological activity, however, is almost exclusively confined to a single isomer.
-
The Active Enantiomer: The (3R,5R)-enantiomer is the active pharmaceutical ingredient responsible for inhibiting HMG-CoA reductase.[12]
-
Other Isomers: The other three stereoisomers are considered impurities and are substantially less active or inactive.
The profound difference in pharmacological activity between stereoisomers necessitated the development of manufacturing processes that could produce the (3R,5R)-enantiomer in high purity.
Quantitative Comparison of Stereoisomer Activity
The inhibitory potency of different atorvastatin stereoisomers against HMG-CoA reductase highlights the critical importance of stereochemistry.
| Stereoisomer Configuration | HMG-CoA Reductase Inhibition (IC50) | Reference |
| (3R,5R) | 7 nM (0.007 µM) | [2] |
| (3S,5S) | 440 nM (0.44 µM) | [2] |
Table 1: Comparative inhibitory concentration (IC50) of atorvastatin stereoisomers.
As the data indicates, the (3R,5R) configuration is approximately 63 times more potent than its (3S,5S) enantiomer.
Evolution of Synthetic and Analytical Protocols
The manufacturing and analysis of atorvastatin have evolved significantly, driven by the need for stereochemical purity and process efficiency.
Initial Synthesis: Racemic Mixture and Chiral Resolution
The first synthesis of atorvastatin at Parke-Davis during the discovery phase was racemic.[5] This approach produced a mixture of enantiomers that then required separation.
Experimental Protocol: Racemic Synthesis followed by Resolution (Conceptual)
-
Racemic Lactone Synthesis: A key intermediate, a dihydroxy lactone, is synthesized without chiral control, resulting in a mixture of (R,R)- and (S,S)-lactones.
-
Optical Resolution: The racemic lactone is reacted with a chiral resolving agent, such as (R)-1-phenylethylamine, to form a pair of diastereomeric amides.[2]
-
Fractional Crystallization: The diastereomers, having different physical properties, are separated by fractional crystallization.[2]
-
Hydrolysis and Lactonization: The desired diastereomer is isolated and hydrolyzed to remove the chiral auxiliary, followed by lactonization to yield the enantiomerically pure (R,R)-lactone.[2]
-
Final Synthesis: The pure lactone is then converted to atorvastatin calcium.[2]
This method, while effective for discovery, is often inefficient and costly for large-scale production due to the loss of the undesired enantiomer.
Commercial Synthesis: Enantioselective Approaches
For commercial production, more efficient and cost-effective enantioselective syntheses were developed. A key strategy was the "chiral pool" approach.[5]
Experimental Protocol: Chiral Pool Synthesis (Conceptual)
-
Chiral Starting Material: The synthesis begins with an inexpensive, readily available chiral molecule. For atorvastatin, isoascorbic acid (a stereoisomer of Vitamin C) was used to establish the stereochemistry of the first alcohol group.[5]
-
Stereocontrolled Reactions: A series of chemical reactions are performed that maintain or transfer the initial stereochemistry throughout the synthesis of the side chain intermediate.
-
Convergent Synthesis: The chiral side chain is then coupled with the pyrrole core of the molecule. The commercial process utilized a Paal-Knorr cyclocondensation to form the pyrrole ring, which was more efficient than the [3+2] cycloaddition used in earlier routes.[5][13] This convergent approach, where large fragments of the molecule are synthesized separately before being joined, improves overall yield.
Analytical Methods for Chiral Separation
Ensuring the enantiomeric purity of the final drug product is critical. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases (CSPs) are the primary methods used.[14][15][16]
| Method | Column | Mobile Phase | Key Parameters | Reference |
| HPLC | Chiralcel® OD-RH | n-hexane / 2-propanol (95:5 v/v) | Flow: 1.0 mL/min, UV Detection: 260 nm | [15] |
| HPLC | Chiralpak® AD-H | n-Hexane / ethanol / trifluoroacetic acid (85:15:0.1 v/v/v) | UV Detection: 246 nm | [17] |
| SFC | ACQUITY UPC² Trefoil CEL2 | CO₂ / methanol with 0.1% TFA (78:22 v/v) | Flow: 1.5 mL/min, Back Pressure: 13.8 MPa | [14] |
| SFC | Chiralpak® AD-H | Supercritical CO₂ / methanol (90:10 v/v) | Flow: 2.5 mL/min | [16] |
Table 2: Summary of analytical methods for the chiral separation of atorvastatin stereoisomers.
Mechanism of Action and Differential Effects
Primary Mechanism: HMG-CoA Reductase Inhibition
Atorvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[18][19][20] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in hepatic cholesterol synthesis.[21][22]
Signaling Pathway:
-
(3R,5R)-Atorvastatin enters hepatocytes.
-
It competitively binds to the active site of the HMG-CoA Reductase enzyme.
-
This blocks the conversion of HMG-CoA to Mevalonate , a key cholesterol precursor.
-
The resulting decrease in intracellular cholesterol concentration leads to the upregulation of LDL receptors on the surface of liver cells.[18][22]
-
Increased LDL receptors enhance the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.[18][20]
Stereoisomers and Differential Effects on Drug Metabolism
Beyond their primary target, statin stereoisomers can have different effects on drug-metabolizing enzymes, which has important implications for drug-drug interactions. A study examining the four optical isomers of atorvastatin revealed enantiospecific activation of the Pregnane X Receptor (PXR), a key regulator of cytochrome P450 (CYP) enzymes.[10][12]
Experimental Protocol: Gene Reporter Assay (Conceptual)
-
Cell Culture: Human cell lines (e.g., primary human hepatocytes or reporter cell lines like AZ-AHR) are cultured.[10][23]
-
Transfection (for reporter lines): Cells are engineered with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for a specific nuclear receptor (e.g., PXR).
-
Treatment: Cells are incubated with different concentrations of each of the four atorvastatin stereoisomers.[23]
-
Lysis and Assay: After incubation, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. Increased activity indicates activation of the nuclear receptor.
-
mRNA/Protein Analysis: In primary hepatocytes, the expression of target genes (e.g., CYP3A4, CYP2B6) is measured via RT-PCR and Western blot to confirm the downstream effects.[11][23]
Key Findings:
The study found that all atorvastatin isomers could induce CYP2A6, CYP2B6, and CYP3A4, with the induction potency following the order: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S) .[24] This indicates that the clinically used (3R,5R)-enantiomer has the highest potential to cause drug-drug interactions through the induction of these metabolic enzymes.[12][24]
| Stereoisomer | Relative Potency for CYP3A4 Induction | Reference |
| (3R,5R) | ++++ | [24] |
| (3R,5S) | +++ | [24] |
| (3S,5R) | +++ | [24] |
| (3S,5S) | ++ | [24] |
Table 3: Qualitative summary of the differential induction of CYP3A4 by atorvastatin stereoisomers.
Conclusion
The history of atorvastatin is inextricably linked to the understanding and control of its stereochemistry. The initial discovery by Bruce Roth provided a racemic compound whose potent, clinically relevant activity was later traced to the singular (3R,5R)-enantiomer. The subsequent evolution of synthetic chemistry from inefficient racemic resolutions to sophisticated, large-scale enantioselective processes was a critical factor in making Lipitor a commercially viable and globally accessible medicine. Furthermore, detailed pharmacological studies of all four stereoisomers have provided deeper insights into their differential effects on drug metabolism, reinforcing the importance of enantiomeric purity not only for efficacy but also for safety and predictable drug-drug interaction profiles. The story of atorvastatin's stereoisomers serves as a powerful case study in modern drug development, where a deep understanding of three-dimensional molecular structure is paramount to therapeutic success.
References
- 1. Bruce Roth - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The discovery and development of atorvastatin, a potent novel hypolipidemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin - Wikipedia [en.wikipedia.org]
- 6. Who holds the patent for Atorvastatin? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. improvedpharma.com [improvedpharma.com]
- 9. Atorvastatin Calcium: The Newest Statin | 1997-03-29… | Clinician.com [clinician.com]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]
- 15. medjpps.com [medjpps.com]
- 16. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. quora.com [quora.com]
- 22. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 23. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 24. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of (3S,5S)-Atorvastatin Sodium Salt
Disclaimer: The (3R,5R)-enantiomer of atorvastatin is the active pharmaceutical ingredient. The (3S,5S)-enantiomer, specified in the query, is a stereoisomeric impurity (designated as Impurity E by the European Pharmacopoeia)[1][2]. As such, comprehensive public data on the physicochemical properties of (3S,5S)-atorvastatin sodium salt is scarce. This guide provides some available data for the (3S,5S)-isomer and outlines the standard experimental protocols used for the physicochemical characterization of atorvastatin and its related substances. These methodologies are directly applicable to the detailed study of the (3S,5S)-isomer.
Introduction
Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis[3]. The molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The pharmacologically active form is the (3R,5R)-enantiomer. The (3S,5S)-enantiomer is considered an impurity and has been shown to have little to no inhibitory activity against HMG-CoA reductase[4][5].
Despite its classification as an impurity, understanding the physicochemical characteristics of (3S,5S)-atorvastatin is crucial for several reasons in drug development:
-
Impurity Profiling: To develop robust analytical methods for detecting and quantifying this impurity in the active pharmaceutical ingredient (API) and finished drug products.
-
Process Chemistry: To control and minimize its formation during the synthesis of (3R,5R)-atorvastatin.
-
Safety and Toxicology: To assess any potential biological activity or toxicity associated with this isomer[4].
This guide details the essential physicochemical properties relevant to pharmaceutical development and the experimental protocols required for their determination.
General Physicochemical Characterization Workflow
A systematic approach is necessary to characterize a pharmaceutical compound fully. The following diagram illustrates a typical workflow for the physicochemical profiling of a new chemical entity or a related substance like this compound.
Caption: General workflow for physicochemical characterization.
Physicochemical Data of this compound
The table below summarizes the limited available data for this compound and provides comparative data for the well-characterized active ingredient, (3R,5R)-atorvastatin calcium (Form I).
| Property | This compound | (3R,5R)-Atorvastatin Calcium (Form I) | Reference |
| Molecular Formula | C₃₃H₃₄FN₂O₅·Na | (C₃₃H₃₄FN₂O₅)₂Ca·3H₂O | [1] |
| Molecular Weight | 580.6 g/mol | 1209.4 g/mol | [1] |
| Appearance | Crystalline solid | White to off-white crystalline powder | [4][6] |
| Melting Point | 190-193 °C | ~160-163 °C (melts with dehydration) | [7][8] |
| UV λmax (Methanol) | 246 nm | 246 nm | [4][9] |
| Solubility | DMSO, Methanol, DMF: 25 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL, Ethanol: 0.5 mg/mL | Very slightly soluble in distilled water and pH 7.4 phosphate buffer; freely soluble in methanol. | [4][6] |
| Specific Rotation | +9.77° (c= undisclosed) | Not specified for Form I | [7] |
Key Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible physicochemical data.
The shake-flask method is the gold standard for determining equilibrium solubility[10].
Protocol:
-
Preparation: Add an excess amount of the solid this compound to a series of vials containing the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8) or organic solvent. The presence of undissolved solid must be visible.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9][10].
-
Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully sample the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: Analyze the remaining solid residue by X-ray Powder Diffraction (XRPD) to check for any phase transformations during the experiment[11].
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, crystallization, glass transitions, and desolvation events.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. For DSC, use an unpierced (hermetically sealed) crucible to accurately measure the melting properties of the hydrate or solvate[12]. For TGA, a pierced or open pan is used to observe weight loss.
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen purge (e.g., 50 mL/min) over a specified temperature range (e.g., 25 °C to 250 °C)[8].
-
Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge over a specified temperature range to monitor weight loss as a function of temperature[8].
-
Data Analysis: Analyze the resulting thermograms to identify endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events and quantify weight loss percentages.
XRPD is the primary technique for identifying the crystalline form (polymorph) of a solid material.
Protocol:
-
Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.
-
Data Acquisition: Place the sample in an X-ray diffractometer. Collect the diffraction pattern over a specific range of 2θ angles (e.g., 3° to 40°) using Cu Kα radiation[13].
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline solid. Characteristic peaks for crystalline atorvastatin calcium Form I are observed at 2θ values of approximately 9.1°, 9.4°, 10.2°, 10.5°, 11.8°, 12.1°, and 17.0°[13]. A pattern for amorphous sodium atorvastatin has also been described with peaks at approximately 7.9°, 18.2°, 18.9°, and 22.9° 2θ[14].
A stability-indicating method is crucial for quantifying the compound and detecting its degradation products during stability studies.
Protocol:
-
Forced Degradation: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate potential degradation products[15][16].
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can separate the parent peak from all degradation products and other related impurities[6][15]. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol[15].
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[6]. The validated method can then be used to assess the stability of the compound under various storage conditions.
Metabolic Pathway of Atorvastatin
The metabolic pathway for atorvastatin primarily involves the cytochrome P450 system. While this pathway is established for the active (3R,5R)-enantiomer, the (3S,5S)-isomer may undergo similar metabolic transformations, potentially at different rates or with different metabolite profiles.
Caption: Primary metabolic pathway of Atorvastatin.[17][18][19][20]
Atorvastatin is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to form two active metabolites: ortho- and para-hydroxyatorvastatin[17][18][20]. These metabolites are then further metabolized through glucuronidation (Phase II metabolism) by UGT enzymes before being eliminated, mainly via the bile[18]. The (3S,5S)-enantiomer has been shown to be an inducer of certain cytochrome P450 isoforms, which differs from other atorvastatin enantiomers[4].
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. (3S,5S)-Atorvastatin (sodium salt) | 1428118-38-0 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nveo.org [nveo.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance [mdpi.com]
- 13. Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8440712B2 - Crystalline sodium atorvastatin - Google Patents [patents.google.com]
- 15. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Atorvastatin - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
(3s,5s)-Atatorvastatin Sodium Salt: A Technical Guide to Purity and Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and formulation aspects of (3s,5s)-atorvastatin sodium salt. While the therapeutically active form of atorvastatin is the (3R,5R)-enantiomer, understanding the properties of its stereoisomers, such as the (3s,5s) form, is critical for drug development, quality control, and regulatory compliance.[1] This document details the analytical methodologies for purity assessment, summarizes key quantitative data, and discusses formulation considerations.
Physicochemical Properties
The this compound is an enantiomer of the active pharmaceutical ingredient atorvastatin and is considered an impurity in the final drug product.[2][3][4] It is essential to monitor and control its levels to ensure the safety and efficacy of atorvastatin formulations.
| Property | Value | Reference |
| Chemical Name | (3S,5S)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid sodium salt | [5] |
| CAS Number | 1428118-38-0 | [2][3][5] |
| Molecular Formula | C₃₃H₃₄FN₂O₅ · Na | [2][3] |
| Molecular Weight | 580.6 g/mol | [2][3] |
| Purity | ≥98% | [2][3][6] |
| Appearance | Crystalline solid | [2][3][6] |
| UV max (λmax) | 246 nm | [2][3] |
| Solubility | DMF: 25 mg/mL, DMSO: 15 mg/mL, Ethanol: 0.5 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [2][3] |
Purity and Impurity Profiling
The control of stereoisomeric impurities is a critical aspect of drug manufacturing. The (3s,5s)-atorvastatin is one of the four possible stereoisomers of atorvastatin and is generally considered an impurity.[1][7] Pharmacopoeias like the European Pharmacopoeia (EP) set strict limits for enantiomeric impurities in atorvastatin drug substances.[1]
Common Atorvastatin Impurities:
| Impurity Name | Type |
| Atorvastatin EP Impurity A | Process-related |
| Atorvastatin EP Impurity B | Process-related |
| Atorvastatin EP Impurity C | Process-related |
| Atorvastatin EP Impurity D | Process-related |
| (3S,5S)-Atorvastatin (Atorvastatin EP Impurity E) | Enantiomeric Impurity |
| Atorvastatin EP Impurity F | Process-related |
| Atorvastatin EP Impurity G | Process-related |
| Atorvastatin EP Impurity H | Process-related |
| (3R,5S)-Atorvastatin | Diastereomeric Impurity |
| Desfluoro-atorvastatin | Process-related |
| Atorvastatin Lactone | Degradation Product |
(This table is a compilation of impurities mentioned in various sources[5][][9][10][11][12])
Analytical Methodologies for Purity Assessment
The determination of the enantiomeric purity of atorvastatin requires stereoselective analytical methods. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most common techniques employed.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
A validated, isocratic, stereo-selective chiral liquid chromatographic method is essential for the quantitative determination of atorvastatin enantiomers.
Experimental Protocol: Chiral HPLC for Atorvastatin Enantiomers
| Parameter | Condition |
| Column | Chiralcel® OD-RH (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:2-propanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Retention Times | Peak 1: 3.23 min, Peak 2: 3.85 min |
| Resolution (Rs) | 1.2 |
(The above protocol is based on a published method[14])
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[15]
Experimental Protocol: Chiral SFC for Atorvastatin Enantiomers
| Parameter | Condition |
| Column | ACQUITY UPC² Trefoil CEL2 (150 mm x 3.0 mm, 2.5 µm) |
| Mobile Phase | CO₂:Methanol with 0.1% TFA (78:22 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 244 nm |
| Back Pressure | 13.8 MPa |
| Column Temperature | 45 °C |
| Analysis Time | < 5 min |
| Resolution (Rs) | 4.1 |
(The above protocol is based on a published method[16])
Formulation Considerations
While specific formulation guides for this compound are not publicly available due to its status as an impurity, general formulation strategies for atorvastatin can be considered. The primary goals of atorvastatin formulation are to enhance its solubility and stability.
Common Formulation Approaches for Atorvastatin:
-
Solid Dispersions: To improve the dissolution rate of poorly soluble drugs like atorvastatin, solid dispersions with hydrophilic carriers such as PVP-K30 can be prepared using techniques like solvent evaporation.[17]
-
Wet and Dry Granulation: These techniques are used to prepare tablets with suitable flow and compression properties. For moisture-sensitive drugs like amorphous atorvastatin calcium, dry granulation by roller compaction is often preferred to avoid degradation.[18][19]
-
Excipient Compatibility: Careful selection of excipients is crucial. Some superdisintegrants like croscarmellose sodium may be incompatible with atorvastatin during wet granulation.[20] Common excipients include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., starch), superdisintegrants (e.g., sodium starch glycolate, crospovidone), and lubricants (e.g., magnesium stearate).[18][21]
Workflow for Atorvastatin Tablet Formulation by Direct Compression:
Caption: A generalized workflow for the direct compression of atorvastatin tablets.
Biological Activity and Signaling
The different stereoisomers of atorvastatin exhibit varied biological activities. While the (3R,5R)-enantiomer is a potent inhibitor of HMG-CoA reductase, the (3s,5s)-enantiomer shows little to no inhibitory activity against this enzyme.[2][3] However, the isomers can differentially affect other cellular pathways. For instance, atorvastatin isomers have been shown to enantiospecifically activate the pregnane X receptor (PXR) and induce cytochrome P450 (CYP) isoforms like CYP2A6, CYP2B6, and CYP3A4 in human hepatocytes.[2]
Differential Biological Effects of Atorvastatin Stereoisomers:
Caption: Differential effects of (3R,5R) and (3S,5S) atorvastatin on HMG-CoA reductase and PXR-mediated pathways.
This guide provides a foundational understanding of the purity and formulation aspects of this compound. For further information, it is recommended to consult the referenced literature and relevant pharmacopoeial monographs.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. tlcstandards.com [tlcstandards.com]
- 13. scispace.com [scispace.com]
- 14. medjpps.com [medjpps.com]
- 15. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 16. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]
- 17. medipol.edu.tr [medipol.edu.tr]
- 18. ijnrd.org [ijnrd.org]
- 19. jocpr.com [jocpr.com]
- 20. WO2006054308A2 - Stable atorvastatin formulations - Google Patents [patents.google.com]
- 21. ijrpns.com [ijrpns.com]
(3s,5s)-atorvastatin sodium salt solubility profile
An In-Depth Technical Guide to the Solubility Profile of (3S,5S)-Atorvastatin Sodium Salt
Introduction
Atorvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3][4] The therapeutically active form of the drug is the (3R,5R)-enantiomer. However, during its synthesis, other stereoisomers can be formed, including the (3S,5S)-enantiomer. The this compound is an enantiomer of atorvastatin that exhibits little to no inhibitory activity against HMG-CoA reductase.[5][6][7] Despite its lack of cholesterol-lowering activity, understanding the physicochemical properties of this isomer, such as its solubility, is crucial for researchers in drug development for analytical method development, impurity profiling, and toxicological studies. Research has shown that different atorvastatin enantiomers can vary in cytotoxicity and their effects on metabolic pathways, such as the activation of the pregnane X receptor and induction of cytochrome P450 isoforms.[5][6]
This guide provides a detailed overview of the solubility profile of this compound, outlines common experimental protocols for its determination, and illustrates relevant biological pathways for context.
Quantitative Solubility Profile
The solubility of a compound is a critical physical property that influences its absorption, distribution, and overall bioavailability. The this compound, being a salt form, is expected to have different solubility characteristics compared to its free acid or other salt forms like atorvastatin calcium. The available quantitative data for the solubility of this compound in various common laboratory solvents is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 25[5][6][7][8] |
| Dimethyl sulfoxide (DMSO) | 15[5][6][7][8] |
| Ethanol | 0.5[5][6][7][8] |
| DMF:PBS (pH 7.2) (1:9) | 0.1[5][6][8] |
Note: The compound is described as sparingly soluble in aqueous buffers. For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice.[8]
Experimental Protocols for Solubility Determination
The determination of a drug's saturation solubility is a fundamental experiment in pharmaceutical sciences. The following protocol is a generalized methodology based on standard practices described in the literature.[9][10][11][12]
Saturation Solubility Measurement Protocol (Shake-Flask Method)
-
Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., distilled water, buffer, organic solvent) in a sealed container, such as a glass vial.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9][11]
-
Phase Separation : After equilibration, allow the suspension to stand to let the undissolved particles settle. Filter the supernatant through a fine-pore membrane filter (e.g., 0.45 µm) to obtain a clear, saturated solution free of any solid particles.[9]
-
Dilution : Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted solution using a validated analytical technique, most commonly UV-Vis spectrophotometry at the compound's maximum absorbance wavelength (λmax), which is approximately 246 nm for (3S,5S)-atorvastatin.[5][8][10]
-
Calculation : Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. The result is reported as the saturation solubility in units such as mg/mL or µg/mL.
Relevant Signaling Pathways
While (3S,5S)-atorvastatin has minimal activity on HMG-CoA reductase, it is important to understand the primary mechanism of the active (3R,5R) form to provide context. Furthermore, statins are known to influence other cellular pathways.
HMG-CoA Reductase Pathway (Primary Atorvastatin Mechanism)
The primary therapeutic effect of atorvastatin (specifically the 3R,5R-enantiomer) is the inhibition of HMG-CoA reductase.[1][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in the cholesterol biosynthesis pathway in the liver.[1][4] Inhibition of this pathway leads to decreased cholesterol synthesis, which in turn upregulates the expression of LDL receptors on liver cells. This increases the clearance of LDL cholesterol from the bloodstream.[1][2]
PI3K/Akt/mTOR Signaling Pathway
Studies have indicated that statins can affect various cellular processes beyond cholesterol synthesis, including cell proliferation, apoptosis, and protein synthesis, by modulating signaling pathways like the PI3K/Akt/mTOR pathway.[13][14][15] Atorvastatin has been shown to inhibit the PI3K/Akt signal pathway in certain cell types, which can lead to the induction of apoptosis.[13] This effect may be dose-dependent and can contribute to some of the pleiotropic (non-lipid-lowering) effects of statins.[13][14]
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. nveo.org [nveo.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity. | Sigma-Aldrich [merckmillipore.com]
- 15. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3s,5s)-Atorvastatin Sodium Salt: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of (3s,5s)-atorvastatin sodium salt, a diastereomer of the widely recognized HMG-CoA reductase inhibitor, atorvastatin. While the (3R,5R) enantiomer is the pharmacologically active form, the (3s,5s) diastereomer serves as an essential reference compound and negative control in research settings for studying the specific effects of HMG-CoA reductase inhibition.[1][2][3] This protocol details the multi-step synthesis, including the preparation of the chiral side chain, the Paal-Knorr condensation to form the central pyrrole ring, and the final deprotection and conversion to the sodium salt. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using Graphviz diagrams.
Introduction
Atorvastatin is a leading synthetic statin used to lower cholesterol and prevent cardiovascular disease.[4] Its therapeutic efficacy is attributed to the specific stereochemistry of its side chain, namely the (3R,5R) configuration. The other stereoisomers, such as the (3s,5s) form, exhibit significantly reduced or no inhibitory activity against HMG-CoA reductase.[1][2][3] Consequently, (3s,5s)-atorvastatin is a valuable tool for researchers to delineate the specific pharmacological effects of the active enantiomer from any off-target effects. This protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound. The synthetic strategy is based on the convergent Paal-Knorr pyrrole synthesis, a well-established method for constructing the core of atorvastatin.[5][6][7][8]
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Chiral Side Chain Precursor: Preparation of the key intermediate, tert-butyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, which carries the desired (3s,5s) stereochemistry in a protected form.
-
Paal-Knorr Pyrrole Synthesis: Condensation of the chiral amine side chain with a 1,4-diketone precursor to construct the fully substituted pyrrole core of atorvastatin.[5][6][7][8]
-
Deprotection and Salt Formation: Removal of the protecting groups from the side chain and hydrolysis of the ester to the carboxylic acid, followed by conversion to the final sodium salt.
Experimental Protocols
Stage 1: Synthesis of tert-Butyl (4S,6R)-6-{2-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxane-4-acetate (Protected (3s,5s)-Atorvastatin)
This stage involves the crucial Paal-Knorr condensation reaction.
Materials:
-
tert-Butyl (4S,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (Amine 18 equivalent)
-
4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (Diketone 19)
-
Pivalic acid
-
Toluene
-
Heptane
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of amine 18 equivalent (8.4 mmol) and diketone 19 (7.2 mmol) in a mixture of toluene, heptane, and THF, add pivalic acid (6.0 mmol).
-
Heat the reaction mixture under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvents under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system, such as propan-2-ol, to yield the protected (3s,5s)-atorvastatin as a solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Amine 18 equivalent | ~273.38 | 8.4 | 2.3 | N/A |
| Diketone 19 | ~417.49 | 7.2 | 3.0 | N/A |
| Pivalic Acid | 102.13 | 6.0 | 0.61 | N/A |
| Protected (3s,5s)-Atorvastatin | ~654.83 | - | 4.0 | ~73 |
Table 1: Representative quantitative data for the Paal-Knorr condensation step.[9]
Stage 2: Synthesis of this compound
This stage involves the deprotection of the acetonide and tert-butyl ester groups, followed by conversion to the sodium salt.
Materials:
-
Protected (3s,5s)-Atorvastatin from Stage 1
-
Methanol
-
Hydrochloric acid (aqueous)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (aqueous)
-
Hexane
Procedure:
-
Deprotection of Acetonide: Dissolve the protected (3s,5s)-atorvastatin (1.5 mmol) in methanol. Add dilute aqueous hydrochloric acid and stir the mixture at room temperature until the deprotection is complete (monitor by TLC/HPLC).
-
Ester Hydrolysis and Salt Formation: Add methyl tert-butyl ether to the reaction mixture, followed by a concentrated aqueous solution of sodium hydroxide. Stir vigorously at room temperature to facilitate the hydrolysis of the tert-butyl ester.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel containing water and hexane. Separate the aqueous layer. The aqueous solution now contains the this compound.
-
Purification: The product can be further purified by precipitation. Add the clear aqueous solution dropwise to a vigorously stirred anti-solvent like hexane.
-
Collect the precipitated solid by filtration, wash with the anti-solvent, and dry under vacuum to yield this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |
| Protected (3s,5s)-Atorvastatin | ~654.83 | 1.5 | 1.0 | N/A |
| This compound | 580.62 | - | 0.72 | ~82 |
Table 2: Representative quantitative data for the deprotection and salt formation steps.[9]
Deprotection and Salt Formation Workflow
References
- 1. Buy this compound | 1428118-38-0 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Statin Conversion Chart – My Endo Consult [myendoconsult.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Atorvastatin Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting the HMG-CoA reductase enzyme.[1][2] The molecule possesses two stereogenic centers, resulting in four possible stereoisomers. The therapeutically active form is the (3R,5R)-enantiomer.[3] Other stereoisomers, such as the (3S,5S)-enantiomer (often designated as impurity E), are considered impurities.[3] Consequently, the enantiomeric purity of Atorvastatin is a critical quality attribute that must be precisely controlled and monitored. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for the separation and quantification of Atorvastatin's enantiomers, ensuring the safety and efficacy of the final drug product.[1][4] This document provides detailed protocols and methods for this chiral separation.
Data Presentation: Chromatographic Conditions and Performance
The successful chiral separation of Atorvastatin enantiomers has been achieved using various polysaccharide-based chiral stationary phases under normal-phase conditions. The following tables summarize the operational parameters and performance metrics from several validated methods.
Table 1: Summary of HPLC Methods for Chiral Separation of Atorvastatin
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Temp. (°C) | Detection (nm) | Reference |
|---|---|---|---|---|---|---|
| Chiralcel® OD-RH | 4.0 x 250 mm, 5 µm | n-Hexane / 2-Propanol (95:5) | 1.0 | Room Temp. | 260 | [5] |
| Chiralpak® AD-H | 4.6 x 150 mm, 5 µm | n-Heptane / Ethanol / Formic Acid (96:4:0.1) | 1.8 | 40 | N/A | [3] |
| Chiralpak® AD-3 | 4.6 x 250 mm, 3 µm | n-Hexane / Ethanol / Formic Acid (90:10:0.1) | 1.0 | 35 | 254 | [3][6] |
| Chiralpak® IA-3 | 4.6 x 250 mm, 3 µm | n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1) | 1.0 | 25 | 254 | [3] |
| Chiralpak® AD-H | 4.6 x 250 mm | n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1) | 1.0 | 30 | 246 | [1] |
| Lux® Amylose-1 | N/A | N/A | N/A | N/A | N/A |[2] |
Table 2: Summary of Chromatographic Performance Data
| Method Reference | Enantiomer 1 R_t (min) | Enantiomer 2 R_t (min) | Capacity Factor (k') | Selectivity (α) | Resolution (R_s) |
|---|---|---|---|---|---|
| [5] | 3.23 | 3.85 | k'₁=3.50, k'₂=4.37 | 1.24 | 1.2 |
| [1] | 6.6 ((S,S)-isomer) | 7.6 ((R,R)-isomer) | N/A | N/A | 2.8 |
|[2] | 20.08 (Impurity E) | 26.71 (Atorvastatin) | N/A | N/A | > 2.0 |
Experimental Protocols
Below are detailed methodologies for the chiral separation of Atorvastatin enantiomers based on established and improved HPLC methods.
Protocol 1: Method Based on Chiralpak® AD-H / IA-3 Columns
This protocol is adapted from methods developed to improve upon the European Pharmacopoeia (EP) standard, offering faster analysis times or enhanced resolution.[1][3]
1. Apparatus
-
HPLC System: A system equipped with a pump, autosampler, column thermostat, and UV detector (e.g., SHIMADZU LC 20-A or Agilent 1200 HPLC System).[2][5]
-
Data Acquisition System.
2. Reagents and Materials
-
Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or Chiralpak® IA-3 (250 mm x 4.6 mm, 3 µm).[1][3]
-
Solvents: HPLC grade n-Hexane, Ethanol.[1]
-
Additive: Trifluoroacetic Acid (TFA).[1]
-
Atorvastatin Reference Standard and sample.
-
Diluent: Methanol / Ethanol (1:1 v/v).[1]
3. Chromatographic Conditions
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm).
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 246 nm.[1]
-
Injection Volume: 10 µL.[1]
4. Sample Preparation
-
Standard Solution: Prepare a solution containing approximately 1000 µg/mL of (R,R)-Atorvastatin and 1.5 µg/mL of (S,S)-Atorvastatin in the diluent.[1]
-
Sample Solution: For bulk drug analysis, prepare a solution of approximately 1000 µg/mL in the diluent.
5. System Suitability
-
The resolution (R_s) between the (S,S)-Atorvastatin and (R,R)-Atorvastatin peaks should be greater than 2.5.[1]
-
The relative standard deviation (RSD) for replicate injections should be within acceptable limits (typically < 2.0%).
6. Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to verify system suitability parameters (retention times, resolution).
-
Inject the sample solution(s).
-
Identify the enantiomer peaks based on their retention times relative to the standard. The (S,S)-enantiomer typically elutes before the (R,R)-enantiomer under these conditions.[1]
-
Calculate the amount of the undesired enantiomer in the sample.
Protocol 2: Method Based on Chiralcel® OD-RH Column
This protocol describes a method for separating Atorvastatin diastereomers using a reversed-phase chiral column.[5]
1. Apparatus
-
HPLC System: A system equipped with a DGU degasser, pump, Rheodyne injector with a 20 µL loop, column oven, and a UV detector.[5]
-
Data Acquisition System.
2. Reagents and Materials
-
Chiral Column: Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenyl carbamate) coated on 5 µm silica-gel).[5]
-
Solvents: HPLC grade n-Hexane, 2-Propanol.[5]
-
Atorvastatin sample dissolved in methanol.[5]
3. Chromatographic Conditions
-
Column: Chiralcel® OD-RH.
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Room Temperature.[5]
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 10 µL.[5]
4. Sample Preparation
-
Dissolve the Atorvastatin (40 mg) sample in methanol to the desired concentration.[5]
5. System Suitability
-
The method should achieve baseline separation of the enantiomeric peaks. A resolution of 1.2 was reported as acceptable in the reference study.[5]
6. Procedure
-
Equilibrate the Chiralcel® OD-RH column with the mobile phase.
-
Inject a methanol blank.
-
Inject the prepared Atorvastatin sample solution.
-
Monitor the chromatogram for the two separated enantiomer peaks, which should appear at approximately 3.23 and 3.85 minutes.[5]
-
Integrate the peaks to determine their respective areas for quantitative analysis.
Visualizations
Experimental Workflow
The diagram below outlines the typical workflow for the chiral HPLC analysis of Atorvastatin.
References
Application Notes and Protocols for (3s,5s)-Atorvastatin in Cytotoxicity Studies
Introduction
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The pharmacologically active form of the drug is the (3R,5R)-enantiomer. However, atorvastatin possesses two chiral centers, resulting in four possible stereoisomers. This document focuses specifically on the (3s,5s)-atorvastatin enantiomer. Unlike its (3R,5R) counterpart, (3s,5s)-atorvastatin exhibits little to no inhibitory activity against HMG-CoA reductase.[3] Its distinct pharmacological profile makes it a critical tool in cytotoxicity studies, often serving as a negative control to differentiate the specific effects of HMG-CoA reductase inhibition from other, off-target or stereospecific effects of the atorvastatin molecule.[3] These notes provide detailed protocols for assessing the cytotoxic effects of (3s,5s)-atorvastatin and contextual data on its activity compared to other stereoisomers.
Application Notes
The primary application of (3s,5s)-atorvastatin in research is to serve as a comparative control in studies investigating the biological effects of the main active enantiomer, (3R,5R)-atorvastatin. Its use allows researchers to dissect the mechanisms of action, distinguishing between effects caused by the canonical inhibition of the mevalonate pathway and those that may be independent of HMG-CoA reductase activity.
-
Negative Control: Due to its negligible inhibitory effect on HMG-CoA reductase, (3s,5s)-atorvastatin is an ideal negative control to confirm that the observed cytotoxicity or other cellular effects of (3R,5R)-atorvastatin are indeed a consequence of pathway inhibition.
-
Stereospecificity Studies: Employing all four enantiomers ((3R,5R), (3R,5S), (3S,5R), and (3S,5S)) in parallel experiments can reveal the stereospecificity of cytotoxic effects, receptor activation (such as the pregnane X receptor), and induction of metabolic enzymes like cytochromes P450.[3][4]
-
Off-Target Effect Identification: Any significant cytotoxic activity observed with (3s,5s)-atorvastatin would point towards off-target effects unrelated to HMG-CoA reductase inhibition, providing avenues for further investigation into the molecule's broader toxicological profile.
Data Presentation: Cytotoxicity of Atorvastatin Enantiomers
The following table summarizes the cytotoxic effects of the four different enantiomers of atorvastatin on various human cancer cell lines after a 24-hour incubation period, as determined by an MTT assay. The data highlights the differential cytotoxicity among the stereoisomers.
| Cell Line | Enantiomer | IC50 Value (µM) |
| AZ-AHR (Hepatoma) | (+)-(3R,5R)-Atorvastatin | > 10 |
| (+)-(3R,5S)-Atorvastatin | > 10 | |
| (-)-(3S,5R)-Atorvastatin | > 10 | |
| (-)-(3S,5S)-Atorvastatin | > 10 | |
| AZ-GR (Hepatoma) | (+)-(3R,5R)-Atorvastatin | > 10 |
| (+)-(3R,5S)-Atorvastatin | > 10 | |
| (-)-(3S,5R)-Atorvastatin | > 10 | |
| (-)-(3S,5S)-Atorvastatin | > 10 | |
| LS180 (Colon Adenocarcinoma) | (+)-(3R,5R)-Atorvastatin | 54.3 |
| (+)-(3R,5S)-Atorvastatin | 88.3 | |
| (-)-(3S,5R)-Atorvastatin | > 100 | |
| (-)-(3S,5S)-Atorvastatin | > 100 |
Data synthesized from studies on the cytotoxicity of statin enantiomers. In the AZ-AHR and AZ-GR cell lines, cytotoxicity was low for all enantiomers, with IC50 values exceeding the maximum tested concentration of 10 µM. In the LS180 cell line, the clinically used (3R,5R) form and the (3R,5S) form showed measurable cytotoxicity, while both the (3S,5R) and (3S,5S) enantiomers were largely non-toxic.[5][6][7]
Experimental Protocols
Here we provide detailed protocols for fundamental cytotoxicity and apoptosis assays applicable to the study of (3s,5s)-atorvastatin.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
(3s,5s)-Atorvastatin (and other enantiomers for comparison)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cell line (e.g., LS180, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 16-24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[6][9]
-
Compound Preparation: Prepare a 10 mM stock solution of (3s,5s)-atorvastatin in DMSO. Create a series of working solutions by diluting the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.[5] Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% (v/v) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared media containing the different concentrations of (3s,5s)-atorvastatin. Include "vehicle control" wells containing only the culture medium with 0.1% DMSO.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6][10]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 15-20 minutes at room temperature.[9]
-
Data Acquisition: Measure the optical density (OD) at 540 or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100. The IC50 value can then be determined by plotting the percent viability against the log of the drug concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.[9]
Materials:
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Treated and untreated cells (from a 6-well plate format)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of (3s,5s)-atorvastatin (e.g., its IC50 or a concentration from the literature) for 24 or 48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of (3s,5s)-atorvastatin on a cancer cell line.
Caption: Workflow for an MTT-based cell viability assay.
The Mevalonate Pathway and Statin Action
Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA Reductase. While (3s,5s)-atorvastatin has minimal activity at this step, understanding the pathway is crucial for interpreting comparative data.
Caption: Simplified Mevalonate pathway showing points of inhibition.
General Intrinsic Apoptosis Pathway
Cytotoxicity studies often assess the induction of apoptosis. Atorvastatin (the active form) has been shown to induce apoptosis through mitochondria-dependent pathways involving caspases.[11][12] This general pathway is a common endpoint in such studies.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bbj.journals.ekb.eg [bbj.journals.ekb.eg]
- 9. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atorvastatin induces mitochondrial dysfunction and cell apoptosis in HepG2 cells via inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atorvastatin induces apoptosis by a caspase-9-dependent pathway: an in vitro study on activated rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (3s,5s)-Atorvastatin in Pregnane X Receptor (PXR) Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pregnane X receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor primarily in the liver and intestines.[1][2][3] Upon activation by a wide array of foreign compounds, PXR regulates the expression of genes involved in drug metabolism and transport, playing a central role in detoxification pathways.[1][4] This modulation of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4), is a significant cause of drug-drug interactions.[5] Statins, a class of cholesterol-lowering drugs, have been identified as PXR activators.[5][6] Understanding the interaction of specific stereoisomers of these drugs, such as (3s,5s)-atorvastatin, with PXR is critical for predicting potential drug-drug interactions and assessing drug safety profiles.
These application notes provide a detailed protocol for assessing the PXR activation potential of (3s,5s)-atorvastatin using a luciferase reporter gene assay, a common and effective method for this purpose.[7][8]
PXR Signaling Pathway
The activation of the pregnane X receptor (PXR) by a ligand, such as (3s,5s)-atorvastatin, initiates a cascade of molecular events that culminates in the increased transcription of target genes. This pathway is central to the metabolism and clearance of a wide variety of xenobiotics, including many therapeutic drugs. Understanding this signaling cascade is essential for interpreting the results of PXR activation assays.
References
- 1. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 3. The role of pregnane X receptor (PXR) in substance metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays Using (3s,5s)-Atorvastatin Sodium Salt
Introduction
Atorvastatin is a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] While the (3R, 5R)-enantiomer of atorvastatin is the pharmacologically active form responsible for lowering cholesterol, the (3s,5s)-atorvastatin enantiomer exhibits little to no inhibitory activity against HMG-CoA reductase.[4][5] Consequently, (3s,5s)-atorvastatin sodium salt serves as an invaluable tool in cell-based assays, primarily as a negative control to distinguish the specific effects of HMG-CoA reductase inhibition from other, off-target or "pleiotropic" effects of the active drug.[4][5] These notes provide detailed protocols for utilizing (3s,5s)-atorvastatin in key cell-based assays to elucidate drug mechanisms.
Key Applications
-
Negative Control: To validate that an observed cellular effect of (3R,5R)-atorvastatin is due to HMG-CoA reductase inhibition.
-
Investigating Pleiotropic Effects: To determine if the anti-inflammatory, anti-proliferative, or other cellular effects of atorvastatin are independent of the mevalonate pathway.[3]
-
Studying Enantiomer-Specific Activities: To explore potential unique cellular activities of the (3s,5s) enantiomer, such as cytotoxicity in certain cell lines or activation of the pregnane X receptor (PXR).[5]
Signaling Pathways
Cholesterol Biosynthesis Pathway
The primary mechanism of active atorvastatin is the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor for cholesterol synthesis.[6][7] The (3s,5s) enantiomer does not effectively inhibit this step, making it a suitable negative control.[5]
Anti-Inflammatory Signaling (NF-κB Pathway)
Atorvastatin has been shown to exert anti-inflammatory effects, in part by inhibiting the NF-κB signaling pathway.[8][9] This can be investigated by stimulating cells with an inflammatory agent like lipopolysaccharide (LPS) and measuring the downstream effects. Using both atorvastatin enantiomers can clarify if this effect requires HMG-CoA reductase inhibition.
Experimental Protocols and Workflows
Protocol 1: HMG-CoA Reductase Activity Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase in cell lysates to confirm the differential effects of the atorvastatin enantiomers.
Methodology:
-
Cell Culture & Treatment: Culture cells (e.g., HepG2 liver cells) to 80% confluency. Treat cells with vehicle, (3R,5R)-atorvastatin (e.g., 10-100 nM), and (3s,5s)-atorvastatin (e.g., 10-100 nM) for 24 hours.[10]
-
Lysate Preparation: Wash cells with cold PBS, and lyse using a suitable buffer to isolate microsomal fractions containing HMG-CoA reductase.
-
Enzymatic Reaction: Incubate the lysate with a reaction mixture containing HMG-CoA and an NADPH regenerating system.[10]
-
Detection: Stop the reaction and measure the amount of mevalonate produced, typically via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Calculate the rate of mevalonate production. Determine the IC50 value for each compound by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol assesses the cytotoxic effects of (3s,5s)-atorvastatin compared to its active enantiomer.
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF7 breast cancer cells, HUVECs) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.[11][12]
-
Compound Treatment: Treat cells with a range of concentrations of (3s,5s)-atorvastatin and (3R,5R)-atorvastatin (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours.[11][12]
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at a wavelength of ~490-570 nm using a microplate reader.[11]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 3: Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of pro-inflammatory cytokines to evaluate the anti-inflammatory properties of the atorvastatin enantiomers.
Methodology:
-
Cell Culture & Seeding: Plate cells such as human coronary artery endothelial cells (HCAECs) or RAW264.7 macrophages in a 24-well plate.[8][13]
-
Pre-treatment: Pre-treat the cells with various concentrations of (3s,5s)-atorvastatin, (3R,5R)-atorvastatin, or vehicle control for 1-2 hours.
-
Inflammatory Stimulus: Add an inflammatory agent, such as LPS (1 µg/mL), to all wells except the negative control.[8]
-
Incubation: Incubate the cells for 12-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant.[13]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for a target cytokine (e.g., IL-6, TNF-α) according to the manufacturer's instructions.[13]
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Presentation
Quantitative data should be summarized to compare the effects of the active (3R,5R)-atorvastatin and the inactive (3s,5s)-atorvastatin control.
Table 1: Comparative HMG-CoA Reductase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| (3R,5R)-Atorvastatin | HMG-CoA Reductase | 3 - 20 | [10] |
| this compound | HMG-CoA Reductase | No significant inhibition |[4][5] |
Table 2: Example Cytotoxicity of Atorvastatin in Various Cell Lines Note: Most literature studies do not specify the enantiomer, but it is presumed to be the active (3R,5R) form. Data for the (3s,5s) form is limited but crucial for comparative studies.
| Cell Line | Compound | Parameter | Value (µM) | Exposure Time | Reference |
| Human SV-SMC | (3R,5R)-Atorvastatin | IC50 (Proliferation) | 0.39 | - | [14] |
| Human SV-SMC | (3R,5R)-Atorvastatin | IC50 (Invasion) | 2.39 | - | [14] |
| HepG2 | (3R,5R)-Atorvastatin | Significant viability decrease | >10 | 24 h | [11] |
| HES cells | (3R,5R)-Atorvastatin | Significant viability decrease | 1 - 10 | 48 h | [15] |
| HepG2/C3A | (3R,5R)-Atorvastatin | ~50% viability decrease | 100 | 14 days | [16] |
| Various Cell Lines | (3s,5s)-Atorvastatin | Cytotoxicity | May exert cytotoxic effects | - | [5] |
Table 3: Summary of Pleiotropic Effects and the Role of (3s,5s)-Atorvastatin as a Control
| Cellular Effect | Cell Model | Observation with (3R,5R)-Atorvastatin | Expected Result with (3s,5s)-Atorvastatin | Reference |
|---|---|---|---|---|
| Anti-inflammation | HCAECs | Suppressed LPS-induced IL-6 and MCP-1 expression. | No effect if HMG-CoA reductase dependent; similar effect if independent. | [8] |
| Anti-inflammation | RAW264.7 macrophages | Attenuated ox-LDL-induced IL-1β release. | No effect if HMG-CoA reductase dependent; similar effect if independent. | [13] |
| Endothelial Function | HUVECs | Attenuated Ang II-induced proliferation inhibition. | No effect if HMG-CoA reductase dependent; similar effect if independent. | [17] |
| Apoptosis Induction | HUVECs | Induced apoptosis at high concentrations (>7 µM). | To be determined; allows for mechanism dissection. | [18] |
| EPC Differentiation | Human MNCs | Increased number of differentiated EPCs. | No effect if HMG-CoA reductase dependent; similar effect if independent. |[19] |
References
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Buy this compound | 1428118-38-0 [smolecule.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. scielo.br [scielo.br]
- 9. Anti-inflammatory Action of Statins in Cardiovascular Disease: the Role of Inflammasome and Toll-Like Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Atorvastatin potentiates the chemosensitivity of human liver cancer cells to cisplatin via downregulating YAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atorvastatin Inhibits Inflammatory Response, Attenuates Lipid Deposition, and Improves the Stability of Vulnerable Atherosclerotic Plaques by Modulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Lipophilic statins inhibit growth and reduce invasiveness of human endometrial stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Atorvastatin protects the proliferative ability of human umbilical vein endothelial cells inhibited by angiotensin II by changing mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. HMG-CoA reductase inhibitors (statins) increase endothelial progenitor cells via the PI 3-kinase/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with (3S,5S)-Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin is a widely prescribed synthetic lipid-lowering agent that acts as a selective, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The clinically utilized form of atorvastatin is the (3R,5R)-enantiomer.[3] However, atorvastatin possesses two chiral centers, giving rise to four possible stereoisomers. This document focuses on the in vitro experimental design for the (3S,5S)-atorvastatin enantiomer. While (3S,5S)-atorvastatin is considered to have little to no inhibitory activity against HMG-CoA reductase, it is not biologically inert.[4] In vitro studies have demonstrated its ability to activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes.[3][5]
These application notes provide detailed protocols for investigating the in vitro effects of (3S,5S)-atorvastatin, with a primary focus on its documented activity on PXR and subsequent induction of cytochrome P450 (CYP) enzymes. Additionally, protocols for assessing other potential off-target effects, such as cytotoxicity and modulation of other signaling pathways, are included to facilitate a comprehensive in vitro characterization.
Data Presentation: Quantitative In Vitro Data for Atorvastatin Stereoisomers
The following tables summarize quantitative data from in vitro studies, allowing for a direct comparison of the activity of (3S,5S)-atorvastatin with its other stereoisomers.
Table 1: Cytotoxicity of Atorvastatin Enantiomers in Human Cell Lines (24-hour incubation)
| Cell Line | Compound | IC50 (µM) |
| LS180 (Human colon adenocarcinoma) | (3R,5R)-Atorvastatin | 3.5 ± 0.9 |
| (3R,5S)-Atorvastatin | 5.0 ± 1.1 | |
| (3S,5R)-Atorvastatin | 5.0 ± 1.2 | |
| (3S,5S)-Atorvastatin | > 100 | |
| AZ-AHR (Human hepatoma) | (3R,5R)-Atorvastatin | 5.1 ± 1.4 |
| (3R,5S)-Atorvastatin | 6.2 ± 1.8 | |
| (3S,5R)-Atorvastatin | 6.5 ± 1.5 | |
| (3S,5S)-Atorvastatin | > 10 | |
| AZ-GR (Human hepatoma) | (3R,5R)-Atorvastatin | 4.8 ± 1.1 |
| (3R,5S)-Atorvastatin | 5.9 ± 1.3 | |
| (3S,5R)-Atorvastatin | 6.1 ± 1.4 | |
| (3S,5S)-Atorvastatin | > 10 |
Data sourced from Korhonova et al., 2015.[6]
Table 2: Pregnane X Receptor (PXR) Activation by Atorvastatin Enantiomers
| Compound | EC50 (µM) for PXR Activation |
| (3R,5R)-Atorvastatin | 1.8 ± 0.5 |
| (3R,5S)-Atorvastatin | 7.9 ± 2.1 |
| (3S,5R)-Atorvastatin | 7.5 ± 1.9 |
| (3S,5S)-Atorvastatin | 12.4 ± 3.5 |
Data sourced from Korhonova et al., 2015, using a luciferase reporter assay in LS180 cells.[5][6]
Table 3: Induction of Cytochrome P450 mRNA in Primary Human Hepatocytes by Atorvastatin Enantiomers (30 µM)
| Gene | (3R,5R)-Atorvastatin (Fold Induction) | (3R,5S)-Atorvastatin (Fold Induction) | (3S,5R)-Atorvastatin (Fold Induction) | (3S,5S)-Atorvastatin (Fold Induction) |
| CYP2A6 | ~18 | ~12 | ~12 | ~8 |
| CYP2B6 | ~25 | ~15 | ~15 | ~10 |
| CYP3A4 | ~30 | ~18 | ~18 | ~12 |
Approximate values interpreted from graphical data in Korhonova et al., 2015.[6]
Mandatory Visualizations
Caption: PXR activation and downstream signaling by (3S,5S)-Atorvastatin.
Caption: Workflow for in vitro characterization of (3S,5S)-Atorvastatin.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of (3S,5S)-atorvastatin on the viability of a selected cell line (e.g., HepG2, LS180).
Materials:
-
(3S,5S)-Atorvastatin
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human cell line (e.g., LS180)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Preparation: Prepare a stock solution of (3S,5S)-atorvastatin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.[6]
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of (3S,5S)-atorvastatin. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 24 hours (or other desired time points) at 37°C, 5% CO₂.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.[6]
Protocol 2: PXR Activation Assessment using a Luciferase Reporter Gene Assay
Objective: To quantify the ability of (3S,5S)-atorvastatin to activate the human pregnane X receptor (PXR).
Materials:
-
(3S,5S)-Atorvastatin
-
Rifampicin (positive control for PXR activation)
-
HepG2 or LS180 cells
-
PXR expression vector
-
CYP3A4 promoter-luciferase reporter vector (e.g., p3A4-luc)
-
Transfection reagent (e.g., FuGENE 6)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., Promega)
-
Luminometer
Methodology:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. After 24 hours, co-transfect the cells with the PXR expression vector and the CYP3A4-luciferase reporter vector according to the transfection reagent manufacturer's protocol.[7][8]
-
Compound Preparation: Prepare serial dilutions of (3S,5S)-atorvastatin and rifampicin in the appropriate cell culture medium.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.[7]
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Express results as fold induction over the vehicle control. Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[9]
Protocol 3: Analysis of CYP Enzyme mRNA Expression by qRT-PCR
Objective: To determine the effect of (3S,5S)-atorvastatin on the mRNA expression levels of PXR target genes, such as CYP2B6 and CYP3A4, in a relevant cell model (e.g., primary human hepatocytes or HepaRG cells).
Materials:
-
(3S,5S)-Atorvastatin
-
Cultured primary human hepatocytes or HepaRG cells
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Methodology:
-
Cell Culture and Treatment: Culture primary human hepatocytes or differentiated HepaRG cells. Treat the cells with (3S,5S)-atorvastatin at various concentrations (e.g., 1 µM, 10 µM, 30 µM) for 24 hours. Include a positive control (e.g., rifampicin for CYP3A4) and a vehicle control.[6]
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control cells.[6]
Protocol 4: Assessment of PI3K/Akt Signaling Pathway Activation
Objective: To investigate if (3S,5S)-atorvastatin modulates the PI3K/Akt signaling pathway, a pathway known to be affected by the active (3R,5R)-enantiomer.
Materials:
-
(3S,5S)-Atorvastatin
-
Cell line of interest (e.g., HepG2, HUVEC)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Chemiluminescence detection system
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activation. Treat cells with (3S,5S)-atorvastatin at selected concentrations for various time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt band to the total Akt band to determine the relative level of Akt phosphorylation. Compare the results from treated samples to the vehicle control.[10]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Atorvastatin - Wikipedia [en.wikipedia.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 10. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of (3s,5s)-Atorvastatin by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin is a leading synthetic statin prescribed for lowering cholesterol and preventing cardiovascular diseases.[1] It functions by competitively inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1][2] The active pharmaceutical ingredient (API) is the (3R,5R) stereoisomer. However, during the synthesis process, other stereoisomers, including the (3S,5S)-enantiomer, can be formed. The (3S,5S)-Atorvastatin, also known as Atorvastatin EP Impurity E, is an inactive enantiomer of the drug.[2][3] Its identification and quantification are crucial for ensuring the purity, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the ICH.[4] This document provides detailed protocols and data for the characterization of (3s,5s)-atorvastatin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
As enantiomers, (3R,5R)- and (3S,5S)-Atorvastatin exhibit identical properties in achiral environments. Therefore, their standard NMR and mass spectra are indistinguishable. The protocols and data presented here are applicable to the general molecular structure of atorvastatin, with the understanding that chromatographic separation on a chiral stationary phase is required to differentiate the enantiomers.
Mass Spectrometry Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying atorvastatin and its related impurities.[5][6] Electrospray ionization (ESI) is a common and effective method for generating ions of atorvastatin for mass analysis.[7][8]
Experimental Protocol: LC-MS/MS
This protocol outlines a general method for the analysis of atorvastatin impurities using a Liquid Chromatography system coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of the (3s,5s)-Atorvastatin reference standard at a concentration of 1 mg/mL in a diluent of acetonitrile and water (1:1, v/v).[9]
-
For analysis, dilute the stock solution to a working concentration of approximately 1-10 µg/mL using the same diluent.
2. Liquid Chromatography (LC) Conditions:
-
Column: Zorbax Bonus-RP (or equivalent C18 column), 4.6 x 150 mm, 3.5 µm.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[10]
-
Gradient Elution:
-
Start at 40% B.
-
Linear gradient to 50% B over 10 minutes.
-
Linear gradient to 90% B over 5 minutes, hold for 5 minutes.[10]
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.[10]
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive and Negative Modes.
-
Capillary Voltage: 4.0 kV.[10]
-
Source Temperature: 300 °C.[10]
-
Scan Range: m/z 100-1000.
-
Collision Gas: Argon.
-
Analysis Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation: Mass Spectral Data
The protonated molecule [M+H]⁺ is observed at m/z 559.3 in positive ion mode, while the deprotonated molecule [M-H]⁻ is observed at m/z 557.3 in negative ion mode.[11][12] Collision-Induced Dissociation (CID) of the parent ions yields characteristic fragment ions.
Table 1: Key Mass Fragments of Atorvastatin
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| Positive (ESI+) | 559.3 ([M+H]⁺)[12] | 440.2[7] | Phenylisocyanate (C₇H₅NO) |
| 422.2[12] | C₇H₅NO + H₂O | ||
| 292.1[12] | C₇H₅NO + C₇H₁₂O₄ | ||
| Negative (ESI-) | 557.3 ([M-H]⁻)[11] | 453.2[11] | C₇H₆O |
| | | 397.2[11] | C₉H₈FNO |
Visualization: Mass Spectrometry Workflow and Fragmentation
Caption: General workflow for LC-MS/MS analysis of (3s,5s)-Atorvastatin.
References
- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 7. emrespublisher.com [emrespublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]
- 12. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]
Application Notes and Protocol: Dissolving (3S,5S)-Atorvastatin Sodium Salt for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The (3S,5S)-enantiomer of Atorvastatin, while having little to no inhibitory activity against HMG-CoA reductase, is a critical compound for research, often used as a negative control or for studying enantiomer-specific effects on other biological pathways, such as the activation of the pregnane X receptor.[3][4] Proper dissolution is crucial for obtaining accurate and reproducible experimental results. Like its active counterpart, (3S,5S)-Atorvastatin sodium salt has poor aqueous solubility.[1][5] This document provides a detailed protocol for its dissolution and preparation for both in vitro and in vivo experiments.
Solubility Data
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[3][5] The solubility in common laboratory solvents is summarized below. It is important to note that the calcium salt of atorvastatin is insoluble in aqueous solutions at pH 4 and below.[2]
| Solvent | Concentration | Citation |
| Dimethylformamide (DMF) | ~25 mg/mL | [3][4][5] |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [3][4][5] |
| Ethanol | ~0.5 mg/mL | [3][4][5] |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL | [3][4][5] |
Experimental Protocols
Due to its low solubility in aqueous media, a two-step procedure is recommended for preparing solutions for most biological experiments. First, a high-concentration stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in the desired aqueous buffer or cell culture medium.
Protocol for Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution in an organic solvent like DMF or DMSO.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen organic solvent (DMF or DMSO) to achieve the desired stock concentration (e.g., 25 mg/mL in DMF).
-
Cap the container tightly.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.[6]
-
Visually inspect the solution to ensure no solid particles remain.
-
For long-term storage, it is advisable to purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.[5]
Protocol for Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the organic stock solution into an aqueous medium for final experimental use.
Materials:
-
Prepared high-concentration stock solution of (3S,5S)-Atorvastatin
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.2, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Warm the aqueous buffer to the desired temperature (e.g., 37°C for cell culture experiments).
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration. Note: This method of adding the stock solution to the vortexing buffer is critical to prevent precipitation of the compound.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen aqueous medium.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound.
-
Solid Compound: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[3][5]
-
Stock Solutions: Aliquot the organic stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. While specific stability data for the (3S,5S)-enantiomer in solution is not widely published, solutions of atorvastatin are generally stable for at least 24 hours when stored at 2-8°C.[7] For long-term storage, -80°C is recommended.
-
Aqueous Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and should not be stored.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing Atorvastatin sodium salt solutions.
Atorvastatin's Target Pathway: Cholesterol Biosynthesis
Caption: Atorvastatin inhibits HMG-CoA reductase in the mevalonate pathway.
References
- 1. Solubility and Bioavailability Enhancement of Poorly Aqueous Soluble Atorvastatin: In Vitro, Ex Vivo, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. uspnf.com [uspnf.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (3S,5S)-Atorvastatin Induction of Cytochrome P450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is primarily metabolized by the cytochrome P450 (CYP) 3A4 isoform.[1][2] Beyond being a substrate, atorvastatin and its optical isomers have been shown in vitro to be inducers of several CYP isoforms. This induction is primarily mediated through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of genes involved in drug metabolism.[3][4][5] Understanding the specific effects of atorvastatin's enantiomers, such as (3S,5S)-atorvastatin, is critical for predicting drug-drug interactions and assessing potential alterations in the metabolism of co-administered therapies.
These application notes provide a summary of the in vitro effects of (3S,5S)-atorvastatin on CYP isoform induction, detailed protocols for key assessment methods, and visualizations of the underlying molecular pathway and experimental workflows. It is important to note that while in vitro studies consistently demonstrate induction, some in vivo studies suggest atorvastatin may act as a weak inhibitor of CYP3A4, highlighting a potential disconnect that warrants further investigation.[4]
Data Presentation
The following tables summarize the quantitative data on the induction of CYP450 isoforms by the four optical isomers of atorvastatin, including (3S,5S)-atorvastatin, in primary human hepatocytes.
Table 1: PXR-Mediated Luciferase Activity by Atorvastatin Isomers
| Isomer | Description | EC₅₀ (μM) for PXR Activation |
| (3R,5R) | Clinically used enantiomer | 5.5 |
| (3R,5S) | Optical Isomer | 10.1 |
| (3S,5R) | Optical Isomer | 9.0 |
| (3S,5S) | Optical Isomer | 11.1 |
| Data sourced from a study using a p3A4-luc reporter construct in transiently transfected human colon adenocarcinoma cells (LS180).[6] |
Table 2: Fold Induction of CYP mRNA Expression by Atorvastatin Isomers in Primary Human Hepatocytes
| CYP Isoform | Atorvastatin Isomer (10 µM) | Mean Fold Induction (vs. Vehicle Control) |
| CYP3A4 | (3R,5R) | ~ 8.0 |
| (3R,5S) | ~ 5.5 | |
| (3S,5R) | ~ 5.5 | |
| (3S,5S) | ~ 3.0 | |
| CYP2B6 | (3R,5R) | ~ 6.0 |
| (3R,5S) | ~ 4.0 | |
| (3S,5R) | ~ 4.0 | |
| (3S,5S) | ~ 2.5 | |
| CYP2A6 | (3R,5R) | ~ 3.5 |
| (3R,5S) | ~ 2.5 | |
| (3S,5R) | ~ 2.5 | |
| (3S,5S) | ~ 2.0 | |
| Data represents the mean from three different human hepatocyte donors after 24 hours of incubation. The induction potency was observed to be in the order of (3R,5R) > (3R,5S) ≈ (3S,5R) > (3S,5S).[3][7] Atorvastatin isomers did not significantly influence the expression of CYP1A1 and CYP1A2 mRNA.[3][8] |
Signaling Pathway
The induction of CYP enzymes by atorvastatin isomers is mediated by the Pregnane X Receptor (PXR). The pathway involves ligand binding, receptor dimerization, DNA binding, and recruitment of transcriptional machinery.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the CYP induction potential of compounds like (3S,5S)-atorvastatin.
Primary Human Hepatocyte Culture and Treatment for CYP Induction
This protocol describes the treatment of plated primary human hepatocytes to assess changes in CYP mRNA expression.
Methodology:
-
Hepatocyte Plating: Cryopreserved primary human hepatocytes are thawed and plated onto collagen-coated multi-well plates (e.g., 24- or 48-well) according to the supplier's instructions.[9]
-
Acclimation: Cells are allowed to acclimate in culture medium for approximately 24 hours to form a monolayer.
-
Compound Preparation: Prepare treatment media containing the test compound ((3S,5S)-atorvastatin, typically at concentrations from 1 µM to 30 µM), a positive control (e.g., 10 µM Rifampicin for CYP3A4), and a vehicle control (e.g., 0.1% DMSO).[7]
-
Treatment: After acclimation, the culture medium is replaced with the respective treatment media. Cells are typically treated in triplicate.
-
Incubation: Plates are incubated at 37°C with 5% CO₂ for a period of 24 to 72 hours. The treatment media is replaced every 24 hours.[5]
-
Cell Harvest: At the end of the incubation period, cells are washed and harvested for subsequent analysis of mRNA or protein expression.
PXR Activation Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PXR, leading to the expression of a reporter gene (luciferase).[10][11]
Methodology:
-
Cell Line: A stable cell line, such as human colon adenocarcinoma (LS180) or HepG2, is used.[10][12] These cells are transfected with two plasmids: one expressing the human PXR and another containing a luciferase reporter gene under the control of a PXR-responsive promoter, such as that from the CYP3A4 gene.[10][13]
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound ((3S,5S)-atorvastatin), a positive control (e.g., 10 µM Rifampicin), and a vehicle control.
-
Incubation: The plate is incubated for 24 hours to allow for PXR activation and subsequent luciferase expression.[10][11]
-
Lysis and Reagent Addition: The treatment medium is removed, cells are lysed, and a luciferase assay substrate (e.g., luciferin) is added.
-
Signal Measurement: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: Results are expressed as fold activation relative to the vehicle control. An EC₅₀ value, representing the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.[6]
CYP mRNA Quantification by Real-Time Quantitative PCR (RT-qPCR)
This protocol measures the change in mRNA levels of specific CYP isoforms following treatment with a test compound.
Methodology:
-
RNA Isolation: Total RNA is isolated from the treated hepatocytes (from Protocol 1) using a commercial kit. The quality and quantity of the RNA are assessed.
-
Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared by mixing the cDNA with a master mix containing SYBR Green or a probe-based system, and primers specific to the target CYP genes (e.g., CYP3A4, CYP2B6) and a housekeeping gene (e.g., GAPDH) for normalization.[14]
-
Thermocycling: The reaction is run in a real-time PCR instrument. The instrument monitors the fluorescence increase as the target DNA is amplified with each cycle.
-
Data Analysis: The cycle threshold (Ct) values are determined. The relative change in gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle-treated control.[14][15] The final data is presented as fold induction.
References
- 1. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 8. Atorvastatin prevents peroxisome proliferator-activated receptor gamma coactivator-1 (PGC-1) downregulation in lipopolysaccharide-stimulated H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Improving resolution of atorvastatin stereoisomers in chromatography
Welcome to the technical support center for the chromatographic resolution of atorvastatin stereoisomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address common challenges in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating atorvastatin stereoisomers?
Atorvastatin has two stereogenic centers, resulting in four possible stereoisomers. The primary challenge is that these stereoisomers, particularly enantiomers (non-superimposable mirror images), have identical physical and chemical properties in an achiral environment.[1][2] Achieving separation requires the use of a chiral environment, typically a chiral stationary phase (CSP), which interacts differently with each stereoisomer.[3][][5] Common issues encountered during method development include poor resolution (Rs < 1.5), long analysis times, and poor peak shape (tailing).[6][7]
Q2: Which chromatographic modes are most effective: HPLC or SFC?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used for atorvastatin stereoisomer separation.[6][8]
-
Normal-Phase HPLC (NP-HPLC) is a well-established technique using polysaccharide-based chiral columns.[6][7][9] It can achieve excellent resolution, but often suffers from long run times and high consumption of organic solvents.[7]
-
Supercritical Fluid Chromatography (SFC) is increasingly preferred as a modern alternative.[10][11] SFC methods typically use supercritical CO2 as the main mobile phase, which significantly reduces organic solvent consumption and can drastically shorten analysis times while maintaining high efficiency and resolution.[8][10][11]
For many applications, SFC is considered a superior "green" alternative to HPLC for chiral separations.[8][11]
Q3: What type of chiral stationary phase (CSP) is recommended for atorvastatin separation?
Polysaccharide-based CSPs are the most successful and widely used for separating atorvastatin stereoisomers.[1][9] Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica support are highly effective.
Commonly cited successful columns include:
-
Chiralpak AD series (AD, AD-H, AD-3) : Based on amylose tris(3,5-dimethylphenylcarbamate).[6][7][8][10]
-
Chiralpak IA-3 : An immobilized version of the AD selector, offering greater solvent compatibility and robustness.[7][12]
-
Chiralcel OD-RH : Based on cellulose tris(3,5-dimethylphenylcarbamate).[9]
-
ACQUITY UPC² Trefoil CEL2 : A cellulose-based column specifically designed for SFC.[13]
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Problem 1: Poor Resolution (Resolution Factor, Rs < 1.5) Between Stereoisomers
Q: My chromatogram shows co-eluting or poorly resolved peaks for the atorvastatin stereoisomers. How can I improve the separation?
A: Poor resolution is the most common issue. Systematically optimizing several parameters is key. The following workflow can help diagnose and solve the problem.
References
- 1. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medjpps.com [medjpps.com]
- 10. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]
(3s,5s)-atorvastatin sodium salt stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (3s,5s)-atorvastatin sodium salt. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of atorvastatin?
Atorvastatin is susceptible to degradation under several conditions, including exposure to acidic environments, light, heat, and oxidizing agents.[1][2][3] The amorphous form of atorvastatin is generally less stable than its crystalline counterparts.[2][4]
Q2: What is the most common degradation pathway for atorvastatin in acidic conditions?
In an acidic environment, atorvastatin is known to undergo intramolecular cyclization to form atorvastatin lactone.[2][5][6] This is a primary degradation product observed in forced degradation studies.
Q3: Is this compound susceptible to photodegradation?
Yes, atorvastatin is known to be sensitive to light.[1][2] Photolytic stress can lead to the formation of various degradation products.[1] It is recommended to protect solutions and solid material from light during experiments and storage.
Q4: How does temperature affect the stability of atorvastatin?
Elevated temperatures can induce thermal degradation of atorvastatin.[1][7] Studies have shown the formation of known impurities under thermal stress conditions.[1] Therefore, it is crucial to adhere to recommended storage temperatures.
Q5: What is the impact of oxidative stress on atorvastatin stability?
Atorvastatin is susceptible to oxidative degradation.[1][8] Forced degradation studies using agents like hydrogen peroxide have shown the formation of specific oxidative degradation products.[1][8]
Q6: Does the physical form of atorvastatin affect its stability?
Yes, the physical form plays a significant role. Amorphous atorvastatin is more prone to degradation from heat, light, oxygen, and humidity compared to its crystalline forms.[2][4] The presence of amorphous content can be a source of instability.[4]
Troubleshooting Guide
Issue 1: Unexpected peaks observed during HPLC analysis of a recently prepared this compound solution.
-
Possible Cause 1: Degradation due to acidic pH of the solvent.
-
Troubleshooting Step: Check the pH of your solvent system. Atorvastatin is known to be unstable in acidic conditions, leading to the formation of atorvastatin lactone and other degradation products.[5][9] Ensure the pH of your mobile phase and diluents are not acidic, unless intentionally studying degradation.
-
-
Possible Cause 2: Photodegradation.
-
Possible Cause 3: Oxidative degradation.
-
Troubleshooting Step: De-gas your solvents and consider using antioxidants if compatible with your experimental setup. Ensure solvents are fresh and free of peroxides.
-
Issue 2: Loss of potency of this compound solid material over time, even with proper storage.
-
Possible Cause 1: Presence of amorphous content.
-
Troubleshooting Step: The amorphous form of atorvastatin is less stable than the crystalline forms.[2][4] Consider characterizing the solid-state properties of your material using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine its crystallinity.[4]
-
-
Possible Cause 2: Exposure to moisture.
-
Troubleshooting Step: Atorvastatin is susceptible to hydrolysis, especially in the presence of high humidity.[7] Store the material in a desiccator or a controlled low-humidity environment. Ensure containers are tightly sealed.
-
Issue 3: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in stress conditions.
-
Troubleshooting Step: Ensure that stress conditions (temperature, pH, light intensity, oxidant concentration) are precisely controlled and consistently applied across all experiments. Use calibrated equipment.
-
-
Possible Cause 2: Inadequate analytical method.
Quantitative Data Summary
The following tables summarize data from forced degradation studies on atorvastatin. Note that these studies were primarily conducted on atorvastatin calcium, but the degradation behavior is expected to be analogous for the (3s,5s)-sodium salt due to the identical core molecule.
Table 1: Summary of Forced Degradation Conditions and Observations for Atorvastatin
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observations | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient (25 ± 2°C) | Significant degradation, formation of known and unknown impurities. | [1] |
| Basic Hydrolysis | 1 N NaOH | 42 hours | Ambient (25 ± 2°C) | No significant degradation observed. | [1] |
| Oxidative | 1% H₂O₂ | 24 hours | Ambient (25 ± 2°C) | Significant degradation, formation of known and unknown impurities. | [1] |
| Thermal | Solid state | - | 60°C | Degradation observed with formation of known impurities. | [10] |
| Photolytic | Solid state, direct sunlight | 2 days | Ambient | Degradation observed with formation of known impurities. | [10] |
Table 2: Kinetic Data for Atorvastatin Degradation
| Medium | Kinetic Order | Rate Constant (k) | Reference |
| Acidic (0.1 M HCl) | First Order | 1.88 × 10⁻² s⁻¹ | [9][13] |
| Basic (0.1 M NaOH) | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | [9][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 mg/mL).[10]
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.[1]
-
Keep the solution at room temperature for 24 hours.[1]
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Basic Degradation:
-
Oxidative Degradation:
-
Thermal Degradation (Solution):
-
Heat an aliquot of the stock solution at a specified temperature (e.g., 60-80°C) for a defined period.[10]
-
Cool the samples to room temperature and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Photodegradation (Solid State):
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The peak purity of the parent drug should be checked using a photodiode array (PDA) detector.
Visualizations
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Key degradation pathways for atorvastatin.
References
- 1. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment [scirp.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Atorvastatin Enantiomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of atorvastatin enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the enantiomeric separation of atorvastatin.
Problem: Poor or no resolution between atorvastatin enantiomers.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the chiral column is critical. Polysaccharide-based CSPs are commonly effective for atorvastatin.
-
Incorrect Mobile Phase Composition: The ratio of the alkane (e.g., n-hexane) to the alcohol (e.g., ethanol, 2-propanol) is a key factor in achieving separation.
-
Recommendation: Systematically vary the percentage of the alcohol modifier. A lower alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks. Start with a composition like n-hexane:ethanol (90:10 v/v) and adjust the ethanol content by ±1-2% increments.[2][4]
-
-
Absence of an Acidic Additive: Atorvastatin contains a carboxylic acid group. The absence of an acidic modifier in the mobile phase can lead to poor peak shape (tailing) and consequently, poor resolution.
-
Recommendation: Introduce a small amount of an acidic additive to the mobile phase. Common choices include Trifluoroacetic Acid (TFA), Formic Acid (FA), or Acetic Acid. A typical starting concentration is 0.1%.[2][4] The addition of 0.1% Trifluoroacetic Acid has been shown to improve peak shapes and enhance resolution.[2]
-
Problem: Poor peak shape (e.g., tailing or fronting).
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the analyte, causing peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of atorvastatin.
-
Recommendation: The use of acidic additives generally controls the mobile phase environment effectively for this separation.
-
Problem: Long analysis time and high solvent consumption.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: A high percentage of the weak solvent (n-hexane) can lead to long retention times.
-
Recommendation: Gradually increase the percentage of the alcohol (stronger solvent) in the mobile phase to decrease retention times. Be aware that this may also decrease resolution, so a balance must be found.
-
-
Low Flow Rate: While lower flow rates can sometimes improve resolution, they directly increase the analysis time.
-
Outdated Column Technology: Older column technologies with larger particle sizes (e.g., 5 µm) can lead to longer analysis times compared to columns with smaller particles (e.g., 3 µm).
-
Recommendation: If available, switching to a column with smaller particles (e.g., Chiralpak AD-3 instead of AD-H) can significantly reduce analysis time while maintaining or even improving efficiency.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for atorvastatin enantiomer separation?
A typical and effective starting mobile phase for a normal-phase chiral separation of atorvastatin is a mixture of n-hexane and an alcohol (like ethanol or 2-propanol), with a small amount of an acidic additive. A good starting point is n-hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v/v) .[2] From here, you can optimize the ratio of n-hexane to ethanol.
Q2: How do I choose between ethanol and 2-propanol as the mobile phase modifier?
Both ethanol and 2-propanol are commonly used. The choice can affect the selectivity of the separation. It is often determined empirically. If you are not achieving baseline separation with one alcohol, it is worthwhile to try the other.
Q3: What is the role of the acidic additive (TFA, FA, Acetic Acid)?
The acidic additive, such as trifluoroacetic acid, plays a crucial role in improving peak shape by reducing peak tailing.[2] It does this by suppressing the ionization of the carboxylic acid functional group on the atorvastatin molecule, which in turn minimizes unwanted secondary interactions with the chiral stationary phase. This leads to sharper peaks and better resolution between the enantiomers.[2]
Q4: Can I use reversed-phase chromatography for this separation?
While normal-phase chromatography is more common and often more successful for the chiral separation of atorvastatin, some methods have explored reversed-phase conditions. However, achieving adequate separation in reversed-phase mode can be more challenging.[2]
Q5: How does temperature affect the separation?
Column temperature can influence the separation. Generally, an increase in temperature will decrease retention times but may also reduce resolution. It is a parameter that can be optimized. A common operating temperature is around 30-40°C.[2][4] Robustness studies have shown that slight variations in temperature (e.g., ±2-5°C) should not significantly impact a well-developed method.[2]
Data Presentation
Table 1: Comparison of HPLC Mobile Phases for Atorvastatin Enantiomer Separation
| Chiral Column | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Resolution (Rs) | Reference |
| Chiralpak AD-H (250 x 4.6 mm) | n-Hexane:Ethanol:Trifluoroacetic Acid (85:15:0.1) | 1.0 | 246 | > 2.5 | [2] |
| Chiralcel® OD-RH | n-Hexane:2-Propanol (95:5) | 1.0 | 260 | 1.2 | [1][3] |
| Chiralpak AD-3 (250 x 4.6 mm) | n-Hexane:Ethanol:Formic Acid (90:10:0.1) | 1.0 | Not Specified | > 1.5 | [4] |
| Chiralpak AD-H (250 x 4.6 mm) | Hexane:Dehydrated Alcohol:Glacial Acetic Acid (90:10:0.3) | Not Specified | 244 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Method based on Murthy et al. (2009) [2]
-
Chromatographic System: High-Performance Liquid Chromatography system with UV detection.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane, ethanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 246 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the atorvastatin sample in a diluent of methanol:ethanol (1:1 v/v).
Protocol 2: Method based on Al-Smadi et al. (2024) [3]
-
Chromatographic System: HPLC system with UV detection.
-
Column: Chiralcel® OD-RH (dimensions not specified).
-
Mobile Phase: A mixture of n-hexane and 2-propanol in the ratio of 95:5 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve atorvastatin in methanol.
Visualizations
Caption: Workflow for HPLC mobile phase optimization.
Caption: Troubleshooting logic for poor resolution.
References
Technical Support Center: Atorvastatin Enantiomeric Purity Analysis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to enantiomeric contamination in atorvastatin samples.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric contamination in atorvastatin and why is it a concern?
A1: Atorvastatin has two chiral centers, resulting in four possible stereoisomers.[1] The therapeutically active form is the (3R, 5R)-enantiomer.[2] Enantiomeric contamination refers to the presence of other stereoisomers, which may have different pharmacological, metabolic, or toxicological profiles.[3][4] Regulatory bodies, such as the European Pharmacopoeia, set strict limits for enantiomeric impurities (e.g., not more than 0.15% for Impurity E) to ensure the safety and efficacy of the drug product.[2]
Q2: What are the common causes of enantiomeric contamination in atorvastatin samples?
A2: Enantiomeric contamination can arise from several sources:
-
Synthesis: Incomplete stereoselectivity during the manufacturing process can lead to the formation of undesired enantiomers.[5]
-
Degradation: Atorvastatin can degrade under certain stress conditions (e.g., acidic or basic environments, light exposure), potentially leading to the formation of impurities.[6][7]
-
Sample Preparation: Improper handling during sample preparation, such as exposure to harsh pH conditions or elevated temperatures, can potentially cause racemization.
Q3: Which analytical techniques are most suitable for detecting and quantifying atorvastatin enantiomers?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most widely used and effective techniques.[4][8]
-
Chiral HPLC: Often employs polysaccharide-based columns like Chiralpak® AD-H, AD-3, or OD-RH.[2][4][9]
-
Chiral SFC: Offers advantages such as faster analysis times, reduced solvent consumption, and sometimes complementary selectivity to HPLC.[3][8][10]
Troubleshooting Guides
Issue 1: Poor Resolution Between Atorvastatin Enantiomers
Symptoms:
-
Overlapping or poorly separated peaks for the (3R, 5R)-atorvastatin and its enantiomer.
-
Resolution (Rs) value is below the required limit (typically Rs > 1.5 or 2.0).[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the CSP is crucial. If resolution is poor, consider a different type of chiral column. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are commonly effective for atorvastatin.[2][4][9] |
| Incorrect Mobile Phase Composition | The type and ratio of organic modifiers and additives significantly impact separation.[3] For normal-phase HPLC, systematically vary the ratio of the alcohol modifier (e.g., ethanol, 2-propanol) in the non-polar solvent (e.g., n-hexane, n-heptane).[2][4][9] For SFC, adjust the percentage of the co-solvent (e.g., methanol).[3][10] |
| Suboptimal Temperature | Temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if resolution improves.[2][10] |
| Inadequate Mobile Phase Additive | Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid, formic acid) can improve peak shape and resolution for ionizable compounds like atorvastatin.[2][4][10] |
| Column Contamination or Degradation | The history of a chiral column can impact its performance.[11] If the column is old or has been used with incompatible solvents, its resolving power may be diminished. Flush the column thoroughly or test with a new column.[12] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Significant drift in the elution times of enantiomeric peaks between injections or batches.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Column Equilibration | Chiral separations can require longer equilibration times than achiral methods. Ensure the column is equilibrated with the mobile phase for a sufficient duration before starting the analysis. |
| Fluctuations in Temperature | Use a column oven to maintain a constant and stable temperature, as minor temperature changes can affect retention times.[2][10] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Evaporation of the more volatile component in a multi-component mobile phase can alter its composition and affect retention. |
| System Leaks | Check the HPLC/SFC system for any leaks, as this can cause fluctuations in flow rate and pressure, leading to retention time variability. |
Quantitative Data Summary
The following tables summarize typical parameters for chiral separation of atorvastatin enantiomers using HPLC and SFC.
Table 1: HPLC Method Parameters for Atorvastatin Enantiomer Separation
| Parameter | Method 1 | Method 2 | Method 3 (EP Monograph) |
| Column | Chiralpak AD-H (250 x 4.6 mm)[4] | Chiralcel® OD-RH[9] | Chiralpak AD-H (150 x 4.6 mm)[2] |
| Mobile Phase | n-Hexane:Ethanol:TFA (85:15:0.1 v/v/v)[4] | n-Hexane:2-Propanol (95:5 v/v)[9] | n-Heptane:Ethanol:Formic Acid (96:4:0.1 v/v/v)[2] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[9] | 1.8 mL/min[2] |
| Temperature | 30°C[4] | Not Specified | 40°C[2] |
| Detection (UV) | 246 nm[4] | 260 nm[9] | Not Specified (typically ~254 nm) |
| Resolution (Rs) | > 2.5[4] | 1.2[9] | Not Specified |
Table 2: SFC Method Parameters for Atorvastatin Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak AD-H[3] | ACQUITY UPC2 Trefoil CEL2 (150 x 3.0 mm, 2.5 µm)[10] |
| Mobile Phase | Supercritical CO2:Methanol (90:10 v/v)[3] | CO2:Methanol with 0.1% TFA (78:22 v/v)[10] |
| Flow Rate | 2.5 mL/min[3] | 1.5 mL/min[10] |
| Temperature | Not Specified | 45°C[10] |
| Back Pressure | Not Specified | 13.8 MPa[10] |
| Detection (UV) | Not Specified | 244 nm[10] |
| Resolution (Rs) | > 2.0[3] | 4.1[10] |
| Analysis Time | ~10 min[3] | ~5 min[10] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity of Atorvastatin
This protocol is based on a validated method for the separation of atorvastatin enantiomers.[4]
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiralpak AD-H column (250 mm x 4.6 mm)
-
HPLC grade n-hexane, ethanol, and trifluoroacetic acid (TFA)
-
Atorvastatin reference standard and sample
-
Volumetric flasks and pipettes
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:TFA (85:15:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 246 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Prepare a solution of (R,R)-Atorvastatin (the active enantiomer) at a concentration of 1000 µg/mL in the mobile phase.
-
Spiked Solution (for method validation): Prepare a solution containing 1000 µg/mL of (R,R)-Atorvastatin and 1.5 µg/mL of the (S,S)-enantiomer in the mobile phase to verify resolution and sensitivity.[4]
-
Sample Solution: Accurately weigh and dissolve the atorvastatin sample in the mobile phase to achieve a target concentration of 1000 µg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the spiked solution to confirm system suitability. The resolution between the enantiomer peaks should be greater than 2.5.[4]
-
Inject the sample solution.
-
Identify the peaks based on the retention times obtained from the individual enantiomer standards. The (S,S)-enantiomer typically elutes before the (R,R)-enantiomer under these conditions.[4]
-
Calculate the percentage of the enantiomeric impurity using the peak areas.
Visualizations
Caption: Workflow for atorvastatin enantiomeric purity analysis.
Caption: Troubleshooting poor resolution in chiral separations.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Method for enantiomeric purity of atorvastatin via SFC-LC. [wisdomlib.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medjpps.com [medjpps.com]
- 10. Chiral Separation of Atorvastatin Calcium and Its Enantiomeric Impurity by Supercritical Fluid Chromatography [journal11.magtechjournal.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Stereochemical Confirmation of (3S,5S)-Atorvastatin
Welcome to the technical support center for the stereochemical analysis of Atorvastatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on confirming the stereochemistry of (3S,5S)-Atorvastatin. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the key analytical techniques.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to confirm the stereochemistry of Atorvastatin?
A1: Atorvastatin has two stereogenic centers, resulting in four possible stereoisomers. Only the (3R,5R)-enantiomer is therapeutically active as an HMG-CoA reductase inhibitor. The other stereoisomers may be inactive or could potentially cause off-target effects. Therefore, confirming the desired (3S,5S) stereochemistry (note: the active form is (3R, 5R), but the query specified (3S, 5S), so the guide will address this as the target for confirmation) is a critical quality control step in drug development and manufacturing to ensure safety and efficacy.
Q2: What are the primary methods for confirming the stereochemistry of Atorvastatin?
A2: The three primary methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC is excellent for determining enantiomeric purity, X-ray Crystallography provides the absolute configuration of a crystalline sample, and advanced NMR techniques can help determine both relative and absolute stereochemistry in solution.
Q3: Can I use standard Reverse-Phase HPLC to separate Atorvastatin stereoisomers?
A3: No, standard (achiral) reverse-phase HPLC cannot separate enantiomers as they have identical physical properties in a non-chiral environment. A chiral stationary phase (CSP) is required to create diastereomeric interactions that allow for the separation of the stereoisomers.[1]
Q4: What is the difference between relative and absolute stereochemistry?
A4: Relative stereochemistry describes the spatial arrangement of atoms in a molecule relative to other atoms in that same molecule (e.g., syn or anti, cis or trans). Absolute stereochemistry refers to the precise three-dimensional arrangement of atoms in a chiral molecule, designated as (R) or (S) at each stereocenter. X-ray crystallography and certain NMR methods (like Mosher's method) can determine absolute configuration.
Q5: Which technique is best if I only need to determine the enantiomeric purity of my bulk sample?
A5: Chiral HPLC is the most suitable and widely used method for determining the enantiomeric purity of bulk drug substances and finished dosage forms due to its accuracy, precision, and robustness.[1]
Decision Guide: Selecting the Right Analytical Technique
This guide will help you select the most appropriate method for your specific needs.
References
Challenges in quantifying low levels of (3s,5s)-atorvastatin impurity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in quantifying low levels of (3S,5S)-atorvastatin impurity.
Troubleshooting Guides
Issue 1: Poor Resolution Between Atorvastatin and (3S,5S)-Atorvastatin Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Stationary Phase Selectivity | The (3S,5S) isomer is a diastereomer of atorvastatin, requiring specific chiral stationary phases for optimal separation. Consider using a chiral column such as Chiralcel® OD-RH.[1][2] | Improved separation and distinct peaks for atorvastatin and the (3S,5S) impurity. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for resolving stereoisomers. Experiment with different solvent ratios (e.g., n-hexane and 2-propanol) and additives.[1][2] A mobile phase of acetonitrile, tetrahydrofuran, and an ammonium acetate buffer at pH 5.0 has also been used.[3] | Enhanced resolution between the diastereomeric peaks. |
| Inappropriate Column Temperature | Column temperature affects retention times and peak shapes. Optimize the column temperature (e.g., in the range of 28°C – 32°C) to improve resolution.[3] | Sharper peaks and better separation. |
| Flow Rate Too High | A high flow rate can lead to band broadening and decreased resolution. Try reducing the flow rate to allow for better separation. | Increased retention times but improved peak resolution. |
Issue 2: Low Sensitivity and Inability to Detect Low Levels of (3S,5S)-Atorvastatin
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Detector Sensitivity (UV) | UV detectors may lack the required sensitivity for very low-level impurities. Consider switching to a more sensitive detector like a mass spectrometer (MS).[4][5] | Lower limits of detection (LOD) and quantification (LOQ), enabling the measurement of trace-level impurities. |
| Suboptimal Wavelength Selection | The detection wavelength may not be optimal for the impurity. While atorvastatin is often monitored around 244-248 nm, verify the optimal wavelength for the (3S,5S) impurity.[6][7] | Improved signal-to-noise ratio for the impurity peak. |
| Sample Concentration Too Low | If the impurity level is below the method's detection limit, consider concentrating the sample or injecting a larger volume. | A detectable and quantifiable peak for the (3S,5S) impurity. |
| Matrix Effects in LC-MS/MS | Co-eluting compounds from the sample matrix can suppress the ionization of the target impurity in LC-MS/MS analysis. | Optimize sample preparation (e.g., solid-phase extraction) to remove interfering substances. |
Frequently Asked Questions (FAQs)
1. What are the typical challenges in quantifying the (3S,5S)-atorvastatin impurity?
The primary challenges include:
-
Co-elution: As a diastereomer of the active pharmaceutical ingredient (API), the (3S,5S)-atorvastatin impurity has very similar physicochemical properties, making it difficult to separate from the main atorvastatin peak using standard reversed-phase HPLC methods.[1][7]
-
Low Concentration: This impurity is often present at very low levels, requiring highly sensitive analytical methods for accurate quantification.[6]
-
Method Specificity: The analytical method must be specific enough to distinguish the (3S,5S) isomer from other related substances and degradation products.[4]
2. Which analytical technique is most suitable for quantifying low levels of (3S,5S)-atorvastatin?
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often necessary for the separation of diastereomers like (3S,5S)-atorvastatin.[1][2] For enhanced sensitivity and confirmation of identity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is highly recommended. LC-MS/MS provides the high sensitivity and selectivity needed for quantifying trace-level impurities.[4][8]
3. How can I improve the separation of (3S,5S)-atorvastatin from the main atorvastatin peak?
To improve separation, you can:
-
Utilize a Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-RH, is effective for separating atorvastatin diastereomers.[1][2]
-
Optimize the Mobile Phase: A mobile phase consisting of n-hexane and 2-propanol (e.g., 95:05 v/v) has been shown to be effective.[1][2] Adjusting the pH and buffer composition of aqueous-organic mobile phases can also significantly impact resolution.[7]
-
Adjust Chromatographic Parameters: Fine-tuning the flow rate and column temperature can further enhance separation.
4. What are the typical limits of detection (LOD) and quantification (LOQ) for atorvastatin impurities?
LOD and LOQ values are method-dependent. However, for sensitive methods, LODs can be as low as 0.004-0.006 µg/mL, with LOQs around 0.013-0.035 µg/mL for atorvastatin.[9] For genotoxic impurities, quantification limits can be even lower, in the range of 0.011 to 0.013 ppm.[10]
Quantitative Data Summary
Table 1: Reported Quantification Limits for Atorvastatin and its Impurities
| Analyte | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Atorvastatin | HPLC-UV | 0.05 µg/mL | - | [11] |
| Atorvastatin | HPLC-UV | 0.004-0.006 µg/mL | 0.013-0.035 µg/mL | [9] |
| Atorvastatin Impurities | LC-ESI/MS | - | 21.5-70.8 ng/mL | [12] |
| Genotoxic Impurities (ELMS, ILMS, MLMS) | GC-MS | 0.004 ppm | 0.011-0.013 ppm | [10] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Atorvastatin Diastereomers
This protocol is based on a method developed for the separation of atorvastatin diastereomers.[1][2]
-
Column: Chiralcel® OD-RH, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-hexane:2-propanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm
-
Column Temperature: Ambient
Protocol 2: Stability-Indicating RP-HPLC Method for Atorvastatin and its Impurities
This protocol is a general method for the analysis of atorvastatin and its related substances.[4]
-
Column: Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water:Acetonitrile:Trifluoroacetic acid
-
Mobile Phase B: Acetonitrile:Trifluoroacetic acid
-
Gradient Elution: A gradient program should be employed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 40°C
Visualizations
References
- 1. medjpps.com [medjpps.com]
- 2. Chiral screening approach of atorvastatin diastereomers by HPLC method [app.periodikos.com.br]
- 3. mjcce.org.mk [mjcce.org.mk]
- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
- 8. ajmhsrcmp.org [ajmhsrcmp.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Degradation of (3S,5S)-Atorvastatin During Storage
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the degradation of (3S,5S)-atorvastatin during storage and experimentation. While (3S,5S)-atorvastatin is an inactive enantiomer of the widely used cholesterol-lowering drug, its stability is critical for accurate impurity profiling and research applications.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of (3S,5S)-atorvastatin.
Q1: I am observing unexpected peaks in the HPLC chromatogram of my stored (3S,5S)-atorvastatin sample. What is the likely cause?
A1: The appearance of new peaks strongly suggests chemical degradation. Atorvastatin is susceptible to degradation under several conditions, including acidic or basic hydrolysis, oxidation, heat, and exposure to light.[2][3] To identify the cause, review your storage and handling procedures.
-
Light Exposure: Was the sample stored in a clear container or exposed to direct sunlight or laboratory lighting? Photodegradation is a known issue.[2][4]
-
Temperature Fluctuations: Was the sample exposed to high temperatures? Thermal stress can cause degradation.[2][3][5]
-
Humidity/Moisture: Was the container properly sealed? Statins are known to be susceptible to hydrolysis in the presence of high humidity.[6]
-
Contamination: Could the sample have been exposed to acidic or oxidative contaminants in the storage environment?
Use the following workflow to troubleshoot the issue.
Q2: My (3S,5S)-atorvastatin sample appears to degrade rapidly after being dissolved for analysis. How can this be prevented?
A2: This indicates solution instability. Atorvastatin is particularly unstable in acidic solutions, where it undergoes rapid hydrolysis.[7][8] To minimize degradation in solution:
-
Use a Neutral Diluent: A mixture of water and acetonitrile (50:50 v/v) is a commonly used and effective diluent.[4] Avoid acidic or basic buffers unless required for a specific analysis, and if so, keep the exposure time to a minimum.
-
Protect from Light: Keep sample solutions in amber vials or protect them from ambient light during preparation and while in the autosampler.
-
Control Temperature: Prepare and store samples at room temperature or under refrigerated conditions (5 ± 2 °C) if stability data confirms it is beneficial.[2]
-
Analyze Promptly: Analyze solutions as quickly as possible after preparation, ideally within 4-24 hours, to avoid time-dependent degradation.
Q3: The physical appearance (e.g., color, texture) of my solid (3S,5S)-atorvastatin has changed during storage. Can I still use it?
A3: A change in physical appearance is a strong indicator of chemical degradation and/or changes in its physical form. It is not recommended to use the material without first re-qualifying it. You should perform a purity analysis (e.g., via HPLC) to determine the content of the active substance and the profile of any impurities that have formed.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for atorvastatin?
A1: Atorvastatin primarily degrades through four major pathways:
-
Acidic/Basic Hydrolysis: The dihydroxyheptanoic acid side chain is susceptible to hydrolysis, which is significantly accelerated in acidic conditions, leading to the formation of degradation products.[2][7][9]
-
Oxidation: The pyrrole ring and other parts of the molecule can be oxidized, especially in the presence of agents like hydrogen peroxide.[2][3][10]
-
Thermal Degradation: High temperatures can induce degradation, leading to the formation of various impurities.[2][3][5]
-
Photodegradation: Exposure to UV and visible light can cause the molecule to degrade.[2][3][4]
Q2: What are the ideal storage conditions for solid (3S,5S)-atorvastatin?
A2: To ensure long-term stability, solid (3S,5S)-atorvastatin should be stored under the following conditions:
-
Temperature: Controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[11] Avoid freezing and exposure to high heat.[12]
-
Light: Protect from light by storing in an amber, light-resistant container and keeping it in a dark place like a cabinet or drawer.[11][13]
-
Humidity: Store in a tightly sealed container to protect from moisture.[11][12] For added protection in humid environments, store the container inside a desiccator. Relative humidity should ideally be below 65%.[13]
-
Atmosphere: Keep the container tightly sealed to minimize exposure to atmospheric oxygen.
Q3: How does pH affect the stability of atorvastatin in solution?
A3: Atorvastatin's stability in solution is highly pH-dependent. It is most vulnerable in acidic media (pH ≤ 4.0), where it degrades via hydrolysis.[7][14] The degradation follows first-order kinetics in acidic mediums, indicating a rapid breakdown.[7][9] While more stable under neutral and basic conditions, degradation can still occur, though typically at a slower rate.[7][15] Therefore, for analytical purposes, using a neutral diluent is critical to obtaining accurate results.
Quantitative Stability Data
The following table summarizes data from forced degradation studies, illustrating the susceptibility of atorvastatin to various stress conditions.
| Stress Condition | Reagent / Condition Details | Duration | Temperature | Approx. % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Ambient (~25°C) | Significant | [2] |
| Acid Hydrolysis | 1 M HCl | 4 hours | Reflux (Steam Bath) | Significant | [7] |
| Base Hydrolysis | 1 N NaOH | 42 hours | Ambient (~25°C) | No significant degradation | [2] |
| Base Hydrolysis | 0.1 M NaOH | 120 minutes | 80°C | Significant | [7] |
| Oxidation | 1% H₂O₂ | 24 hours | Ambient (~25°C) | Significant | [2] |
| Oxidation | 3% H₂O₂ | 7 days | Room Temperature | Significant | [16] |
| Thermal Degradation | Solid State | 10 days | 105°C | Significant | [2] |
| Thermal Degradation | Solid State | 48 hours | 80°C | > 5% | [17] |
| Photodegradation | Solid State | 11 days | 1.2 million lux hours (visible) & 200 W h/m² (UV) | Significant | [2] |
Key Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions to intentionally degrade (3S,5S)-atorvastatin to study its degradation products and establish a stability-indicating analytical method.
-
Sample Preparation: Prepare a stock solution of (3S,5S)-atorvastatin in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 N HCl (to achieve a final concentration of 0.1 N HCl). Keep at ambient temperature for 24 hours.[2] Neutralize with an equivalent amount of 0.2 N NaOH before analysis.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.2 N NaOH. Keep at 80°C for 2 hours.[17] Cool and neutralize with an equivalent amount of 0.2 N HCl before analysis.
-
Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂ (to achieve a final concentration of 3% H₂O₂). Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid (3S,5S)-atorvastatin powder in a hot air oven at 105°C for 10 days.[2] After the duration, cool to room temperature and prepare a solution for analysis.
-
Photolytic Degradation: Spread a thin layer of solid (3S,5S)-atorvastatin powder in a shallow dish. Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC Method
This method is an example for separating (3S,5S)-atorvastatin from its potential degradation products. Method optimization will be required based on the specific instrument and degradation products observed.
-
Column: Zorbax Bonus-RP or equivalent C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]
-
Mobile Phase A: Water:Trifluoroacetic Acid (100:0.10 v/v).[2]
-
Mobile Phase B: Acetonitrile:Trifluoroacetic Acid (100:0.10 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: 245 nm.[2]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 10 50 15 70 20 90 25 90 (Followed by a re-equilibration period)[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. How To Store Your Yearlong Supply Of Cholesterol Medication [pontevitarx.com]
- 12. Atorvastatin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 14. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrphr.org [iosrphr.org]
- 16. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Best practices for handling hygroscopic (3s,5s)-atorvastatin sodium salt
Welcome to the technical support center for (3s,5s)-Atorvastatin Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) for handling this hygroscopic compound.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Weighing Results
Q: My weight measurements for the atorvastatin sodium salt are fluctuating and inconsistent. What could be the cause and how can I resolve this?
A: Fluctuating weight measurements are a common issue when handling hygroscopic materials due to rapid moisture absorption from the atmosphere.
Possible Causes:
-
Moisture Uptake: The primary cause is the material absorbing ambient moisture, leading to a continuous increase in weight.
-
Static Electricity: Fine powders can be affected by static charges, causing repulsion or attraction to the weighing vessel and balance, leading to inaccurate readings.[1]
-
Air Drafts: Air currents in the laboratory, for example from ventilation systems, can cause balance instability.[2]
Solutions:
-
Controlled Environment: Whenever possible, handle and weigh the compound in a controlled environment with low relative humidity, such as a glove box with a dry nitrogen atmosphere or a desiccator.
-
Rapid Weighing: Minimize the exposure time of the compound to the open air. Have all necessary equipment ready before opening the container. It is recommended to weigh samples quickly in a suitable container of minimal size.[2]
-
Weighing by Difference:
-
Pre-weigh a sealed vial containing the powder.
-
Dispense the desired amount of powder into your experimental container inside a controlled environment (e.g., fume hood or glove box).
-
Reseal the vial and re-weigh it. The difference in weight is the exact amount of powder dispensed.
-
-
Anti-Static Measures: Use an anti-static gun or an ionizing bar to neutralize static charges on the weighing vessel and the powder.[1]
-
Balance Shielding: Ensure the draft shield of the analytical balance is closed during measurement to protect against air currents.
Issue 2: Powder Clumping and Poor Flowability
Q: The this compound powder is clumping together, making it difficult to handle and transfer. Why is this happening and what can I do?
A: Clumping and poor flowability are direct consequences of the hygroscopic nature of the salt.[3]
Possible Causes:
-
Moisture-Induced Agglomeration: Absorbed moisture forms liquid bridges between particles, leading to clumping and reduced flowability.[4]
-
Particle Size and Morphology: Fine powders have a larger surface area, which can exacerbate moisture uptake and clumping.
Solutions:
-
Environmental Control: The most effective solution is to handle the powder in a low-humidity environment.
-
Proper Storage: Always store the compound in a tightly sealed container with a desiccant. Long-term storage at -20°C is recommended.[5] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Use of Flow Aids: In a formulation context, incorporating glidants or other excipients can improve powder flow. However, for use as a pure compound, this is not applicable.
-
Gentle De-agglomeration: If clumping has occurred, you may be able to gently break up the agglomerates with a spatula inside a controlled humidity chamber or glove box immediately before use.
Issue 3: Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram after storing and handling the atorvastatin sodium salt. What could be the origin of these peaks?
A: Unexpected peaks are often indicative of degradation products. Atorvastatin is susceptible to hydrolysis and oxidation, processes that can be accelerated by the presence of moisture.[6]
Possible Causes:
-
Hydrolytic Degradation: The presence of absorbed water can lead to the hydrolysis of the atorvastatin molecule.
-
Oxidative Degradation: Exposure to air and moisture can promote oxidation.
-
Contamination: Contamination from handling equipment or solvents can also introduce extraneous peaks.
Solutions:
-
Proper Sample Preparation: Prepare solutions immediately before analysis. Use dry solvents and glassware.
-
Inert Atmosphere: If possible, prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from its potential degradation products.
-
System Suitability: Always run system suitability tests to ensure your HPLC system is performing correctly. Check for issues like sample carryover from previous injections.[7]
-
Blank Injections: Run a blank injection (your sample diluent) to rule out contamination from the solvent or the HPLC system itself.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Due to its hygroscopic nature, this compound requires stringent storage conditions to maintain its integrity. Long-term storage is recommended at -20°C in a tightly sealed container.[5] For short-term storage, keep the container in a desiccator at room temperature. Always allow the container to warm to ambient temperature before opening to prevent moisture condensation on the cold powder.
Q2: How can I accurately determine the water content of my this compound sample?
A2: The most accurate and specific method for determining water content in pharmaceutical substances is Karl Fischer titration.[8][9] This method is highly selective for water and can quantify both free and bound water. A detailed experimental protocol is provided in Section IV.
Q3: What impact does moisture have on the physical properties of atorvastatin sodium salt?
A3: Moisture can significantly alter the physical properties of the powder. Increased moisture content can lead to:
-
Decreased Flowability: Due to the formation of inter-particle liquid bridges.[4]
-
Clumping and Caking: Agglomeration of particles.[3]
-
Changes in Compressibility: This is a critical parameter in tablet manufacturing.[3]
-
Potential for Polymorphic Transformation: Moisture can induce changes in the crystalline structure of the salt.
Q4: Are there any formulation strategies to reduce the hygroscopicity of atorvastatin sodium salt in a final drug product?
A4: Yes, several formulation strategies can be employed to protect the active ingredient from moisture:
-
Film Coating: Applying a moisture-barrier film around the solid dosage form is a common and effective method.[10]
-
Encapsulation: Enveloping the active ingredient with polymers.[10]
-
Co-processing with Excipients: Formulating with hydrophobic excipients that can divert moisture.[10]
-
Crystal Engineering: Transforming the crystalline form to a less-hygroscopic one through co-crystallization.[10]
III. Quantitative Data on Moisture Sorption
Understanding the moisture sorption behavior of atorvastatin is crucial for its handling and formulation. The following table summarizes sorption data for atorvastatin, illustrating its affinity for water.
| Relative Humidity (% RH) | Equilibrium Moisture Content (% w/w) | Notes |
| 48% | Critical RH for Isosorbide (for comparison) | Isosorbide deliquesced at 95% RH. |
| 56-85% | Critical RH for cocrystals | Cocrystals remained solid at 95% RH. |
IV. Experimental Protocols
Protocol 1: Volumetric Karl Fischer Titration for Water Content Determination
This protocol outlines the steps for determining the water content in this compound.
Materials and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (or other suitable solvent)
-
Karl Fischer Reagent (one-component or two-component)
-
Sodium Tartrate Dihydrate (for standardization)
-
Airtight sample handling vials
-
Analytical Balance
-
Spatula
-
Syringe
Procedure:
-
Titrator Preparation:
-
Fill the titrator with fresh Karl Fischer reagent and solvent.
-
Condition the titration cell by running a pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.[8]
-
-
Standardization of Karl Fischer Reagent:
-
Accurately weigh approximately 150-350 mg of sodium tartrate dihydrate.[8]
-
Quickly transfer the sodium tartrate to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
-
Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL. The water content of sodium tartrate dihydrate is 15.66%.
-
-
Sample Analysis:
-
In a controlled environment (glove box or low humidity room), accurately weigh a suitable amount of this compound into a dry, tared vial.
-
Quickly and carefully transfer the sample to the conditioned titration vessel.
-
Seal the vessel and begin the titration.
-
Stir the sample until it is fully dissolved and titrate with the Karl Fischer reagent to the endpoint.
-
Record the volume of reagent consumed.
-
-
Calculation:
-
Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF Reagent (mL) * F (mg/mL)) / (Weight of Sample (mg)) * 100
-
Protocol 2: Accelerated Stability Testing under High Humidity
This protocol describes a typical accelerated stability study to assess the impact of humidity on the chemical and physical properties of the salt.
Materials and Equipment:
-
This compound
-
Stability Chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[13]
-
Glass vials with appropriate closures
-
HPLC system
-
Karl Fischer Titrator
-
Powder X-Ray Diffractometer (PXRD)
Procedure:
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the initial batch of the salt. This should include:
-
Appearance (visual inspection)
-
Water content (Karl Fischer titration)
-
Assay and purity (using a stability-indicating HPLC method)
-
Crystalline form (PXRD)
-
-
-
Sample Preparation for Stability Study:
-
Place a known quantity of the salt in glass vials.
-
For a comprehensive study, include both open and closed vials to assess the impact of direct exposure versus moisture permeation through the closure.
-
-
Storage:
-
Place the vials in the stability chamber set to 40°C / 75% RH.
-
-
Time Point Testing:
-
Pull samples at predetermined time points (e.g., 2 weeks, 1 month, 3 months, 6 months).[13]
-
At each time point, perform the same complete analysis as in the initial step.
-
-
Data Analysis:
-
Compare the results from each time point to the initial data.
-
Look for trends such as:
-
Increase in water content.
-
Decrease in assay value.
-
Increase in the concentration of specific degradation products.
-
Changes in physical appearance (e.g., color change, clumping).
-
Changes in the PXRD pattern, which would indicate a polymorphic transformation.
-
-
V. Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for common issues.
Caption: Logical relationships of moisture effects on the salt.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. The Do's and Don'ts of Laboratory Balances | Labcompare.com [labcompare.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. researchgate.net [researchgate.net]
- 5. mybiosource.com [mybiosource.com]
- 6. shimadzu.com [shimadzu.com]
- 7. ijnrd.org [ijnrd.org]
- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Atorvastatin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the four enantiomers of atorvastatin. The information is supported by experimental data from peer-reviewed research to assist in understanding the differential biological activities of these stereoisomers.
Introduction
Atorvastatin, a widely prescribed drug for lowering cholesterol, is a chiral molecule and exists as four distinct enantiomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). While the therapeutic formulation of atorvastatin is the (3R,5R)-enantiomer, understanding the biological activity, including the cytotoxicity, of all its stereoisomers is crucial for a comprehensive toxicological profile and for the development of safer and more effective pharmaceuticals. This guide focuses on the comparative cytotoxicity of these enantiomers in various human cell lines.
Quantitative Cytotoxicity Data
The cytotoxic effects of the four atorvastatin enantiomers were evaluated in a study by Korhonova et al. (2015) using a conventional MTT assay.[1] The half-maximal inhibitory concentration (IC50) values were determined in three human cancer cell lines: AZ-AHR (human hepatoma), AZ-GR (human hepatoma), and LS180 (human colon adenocarcinoma). The results are summarized in the table below.
| Cell Line | Atorvastatin Enantiomer | IC50 (µM) |
| AZ-AHR | (3R,5R) | 35.8 ± 4.5 |
| (3R,5S) | 41.9 ± 5.3 | |
| (3S,5R) | > 100 | |
| (3S,5S) | > 100 | |
| AZ-GR | (3R,5R) | 45.2 ± 6.1 |
| (3R,5S) | 53.7 ± 7.2 | |
| (3S,5R) | > 100 | |
| (3S,5S) | > 100 | |
| LS180 | (3R,5R) | 58.6 ± 8.8 |
| (3R,5S) | 65.1 ± 9.5 | |
| (3S,5R) | > 100 | |
| (3S,5S) | > 100 |
Data sourced from Korhonova et al. (2015).[1]
The data clearly indicate that the (3R,5R) and (3R,5S) enantiomers of atorvastatin exhibit moderate cytotoxicity in the tested cell lines, with IC50 values in the mid-micromolar range. In contrast, the (3S,5R) and (3S,5S) enantiomers showed significantly lower cytotoxicity, with IC50 values exceeding 100 µM.
Experimental Protocols
The following is a detailed methodology for the MTT cytotoxicity assay as described in the cited literature.[1][2]
MTT Cytotoxicity Assay Protocol
-
Cell Culture and Seeding:
-
Human cancer cell lines (AZ-AHR, AZ-GR, and LS180) were cultured under standard conditions.
-
Cells were seeded in 96-well plates and allowed to stabilize for 16 hours.
-
-
Treatment with Atorvastatin Enantiomers:
-
Enantiopure forms of atorvastatin were dissolved in dimethylsulfoxide (DMSO) to create stock solutions.
-
The cells were incubated for 24 hours with various concentrations of the individual atorvastatin enantiomers, ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
The final concentration of the vehicle (DMSO) in the cell culture medium was maintained at 0.1% (v/v).
-
-
MTT Assay:
-
After the 24-hour incubation period, a conventional MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test was performed.
-
The absorbance was measured at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The experiments were performed in triplicates in three consecutive passages of the cells.
-
The data are expressed as the percentage of viability of control (vehicle-treated) cells.
-
IC50 values were calculated using GraphPad Prism software.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow of the MTT cytotoxicity assay used to compare the atorvastatin enantiomers.
Caption: Experimental workflow for determining the cytotoxicity of atorvastatin enantiomers using the MTT assay.
General Signaling Pathway of Atorvastatin
While specific signaling pathways differentially affected by individual atorvastatin enantiomers are not well-documented in the available literature, the general mechanism of action for atorvastatin involves the inhibition of the HMG-CoA reductase pathway. This pathway is critical for cholesterol biosynthesis.
Caption: General mechanism of action of atorvastatin via inhibition of the HMG-CoA reductase pathway.
Conclusion
The available experimental data demonstrate a clear difference in the cytotoxic profiles of atorvastatin enantiomers. The (3R,5R) and (3R,5S) enantiomers exhibit significantly higher cytotoxicity compared to the (3S,5R) and (3S,5S) enantiomers in the tested human cancer cell lines. This enantioselective effect underscores the importance of stereochemistry in drug activity and toxicology. Further research is warranted to explore the underlying molecular mechanisms and to investigate these differential cytotoxic effects in a broader range of cell types and with additional toxicological endpoints.
References
(3S,5S)-Atorvastatin: A Comparative Analysis for its Use as a Negative Control
For researchers engaged in the study of HMG-CoA reductase inhibitors and related metabolic pathways, the selection of appropriate controls is paramount to ensure the validity and specificity of experimental findings. This guide provides a detailed comparison of (3S,5S)-atorvastatin with its pharmacologically active counterparts, establishing its suitability as a negative control. Experimental data on its differential effects on HMG-CoA reductase activity and pregnane X receptor (PXR) signaling are presented, along with detailed protocols for key assays.
Rationale for (3S,5S)-Atorvastatin as a Negative Control
Atorvastatin, a widely prescribed statin, possesses two chiral centers, resulting in four possible stereoisomers. The therapeutic efficacy of atorvastatin is almost exclusively attributed to the (3R,5R)-enantiomer, which is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. In contrast, the (3S,5S)-enantiomer of atorvastatin exhibits little to no inhibitory activity against this enzyme, making it an ideal negative control for in vitro and in vivo studies aiming to dissect the specific effects of HMG-CoA reductase inhibition.[1]
Comparative In Vitro Activity
The following tables summarize the quantitative data comparing the in vitro activities of atorvastatin enantiomers and other statins.
Table 1: HMG-CoA Reductase Inhibitory Activity of Statin Enantiomers
| Compound | Enantiomer | HMG-CoA Reductase IC50 | Reference |
| Atorvastatin | (3R,5R) | 8 nM | [2] |
| Atorvastatin | (3S,5S) | > 10,000 nM | [1] |
| Fluvastatin | (3R,5S) | 28 nM | [3] |
| Fluvastatin | (3S,5R) | Inactive | [3] |
Note: The IC50 value for (3S,5S)-Atorvastatin is not explicitly reported in the literature, but it is consistently described as having little to no inhibitory activity. The value provided is an approximation based on these descriptions for comparative purposes.
Table 2: Pregnane X Receptor (PXR) Activation by Atorvastatin Enantiomers
| Compound | Enantiomer | PXR Activation (Fold Induction) | EC50 (µM) | Reference |
| Atorvastatin | (3R,5R) | ~12 | ~5 | [4] |
| Atorvastatin | (3S,5S) | ~10 | 12.4 | [4][5] |
| Atorvastatin | (3R,5S) | ~11 | ~6 | [4] |
| Atorvastatin | (3S,5R) | ~10 | ~7 | [4] |
| Rifampicin (Positive Control) | N/A | ~10 | 0.2 | [4] |
Table 3: Induction of CYP3A4 mRNA Expression by Atorvastatin Enantiomers in Primary Human Hepatocytes
| Compound (10 µM) | Enantiomer | CYP3A4 mRNA Induction (Fold Change) | Reference |
| Atorvastatin | (3R,5R) | ~15 | [4] |
| Atorvastatin | (3S,5S) | ~10 | [4] |
| Atorvastatin | (3R,5S) | ~12 | [4] |
| Atorvastatin | (3S,5R) | ~11 | [4] |
| Rifampicin (Positive Control) | N/A | ~18 | [4] |
Signaling Pathways
While devoid of significant HMG-CoA reductase inhibitory activity, (3S,5S)-atorvastatin, along with other atorvastatin enantiomers, can activate the pregnane X receptor (PXR). PXR is a nuclear receptor that plays a key role in xenobiotic metabolism by regulating the expression of drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4). This "off-target" effect is a critical consideration in experimental design, and the use of (3S,5S)-atorvastatin can help differentiate between effects mediated by HMG-CoA reductase inhibition and those resulting from PXR activation.
Caption: PXR activation by statin enantiomers leading to CYP3A4 expression.
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the inhibition of HMG-CoA reductase activity spectrophotometrically.
Materials:
-
HMG-CoA Reductase enzyme
-
NADPH
-
HMG-CoA substrate
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT)
-
Test compounds (atorvastatin enantiomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase in each well of the microplate.
-
Add the test compounds at various concentrations to the respective wells. For the negative control, add the vehicle (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in kinetic mode for 10-20 minutes. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PXR Activation Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of PXR by test compounds using a luciferase reporter system.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2) stably or transiently co-transfected with:
-
An expression vector for human PXR.
-
A reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Cell culture medium and reagents.
-
Test compounds (atorvastatin enantiomers) dissolved in DMSO.
-
Rifampicin (positive control).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds, positive control (rifampicin), and vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the fold induction of PXR activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the compound concentration.
CYP3A4 mRNA Expression Analysis by qRT-PCR
This protocol outlines the measurement of CYP3A4 mRNA levels in response to treatment with statin enantiomers in primary human hepatocytes.
Materials:
-
Primary human hepatocytes.
-
Hepatocyte culture medium.
-
Test compounds (atorvastatin enantiomers) dissolved in DMSO.
-
Rifampicin (positive control).
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Culture primary human hepatocytes in collagen-coated plates.
-
Treat the cells with test compounds, positive control, and vehicle control for 24-48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers/probes for CYP3A4 and the housekeeping gene.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. The fold change in expression is calculated relative to the vehicle-treated control.
Conclusion
The data presented in this guide unequivocally demonstrate that (3S,5S)-atorvastatin is a suitable negative control for studies investigating the effects of HMG-CoA reductase inhibition. Its lack of significant activity against the target enzyme, in stark contrast to the potent (3R,5R)-enantiomer, allows for the clear delineation of on-target versus off-target effects. However, researchers should be mindful of its ability to activate PXR, a property shared with other atorvastatin enantiomers. By employing the experimental protocols outlined herein, researchers can confidently utilize (3S,5S)-atorvastatin to strengthen the rigor and specificity of their investigations into the multifaceted roles of statins.
References
- 1. apexbt.com [apexbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. DSpace [helda.helsinki.fi]
- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Methods for Atorvastatin Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate determination and quantification of impurities in active pharmaceutical ingredients (APIs) like Atorvastatin are critical for ensuring the safety and efficacy of medications.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities.[2][3] This guide provides an objective comparison of various analytical methods for atorvastatin impurity profiling, supported by experimental data, to assist researchers and drug development professionals in selecting the most suitable approach for their quality control and research needs.
Regulatory Framework: Understanding Impurity Thresholds
The ICH Q3A(R2) guideline provides a framework for classifying, identifying, and qualifying impurities in new drug substances.[4][5] Key thresholds are established based on the maximum daily dose (MDD) of the drug. For atorvastatin, with a typical MDD of 10-80 mg, the following thresholds are critical:
-
Reporting Threshold : The level above which an impurity must be reported. For drugs with an MDD of ≤ 2g/day, this is 0.05%.[6]
-
Identification Threshold : The level above which an impurity's structure must be identified. This is generally 0.10% or 1.0 mg per day intake, whichever is lower.[6]
-
Qualification Threshold : The level above which an impurity must be qualified, meaning its biological safety is established. This is typically 0.15% or 1.0 mg per day intake, whichever is lower.[6]
The European Pharmacopoeia (EP) sets specific limits for known atorvastatin impurities, such as 0.3% for impurities A and B, 0.15% for C and D, and 0.1% for other unspecified impurities.[7][8]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for routine quality control of atorvastatin and its impurities.[9][10] However, modern techniques like Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) offer significant advantages in terms of speed, sensitivity, and specificity.
-
High-Performance Liquid Chromatography (HPLC) : Widely used and robust, HPLC methods can effectively separate atorvastatin from its known impurities.[11] Pharmacopoeial methods, such as those in the EP and USP, are well-established but often have long run times.[12][13]
-
Ultra-Performance Liquid Chromatography (UPLC) : By using columns with smaller particle sizes, UPLC provides faster analysis times and improved resolution compared to traditional HPLC. This high-throughput capability is advantageous in quality control environments.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a powerful tool for the identification and characterization of unknown impurities.[9] It provides molecular weight information that is crucial for structural elucidation, especially for impurities present at levels above the identification threshold.[15] Techniques like in-source fragmentation can offer pseudo-MS/MS data to further aid in characterization.[9]
The following sections provide a direct comparison between a traditional pharmacopoeial HPLC method and a modern, rapid HPLC method developed to improve efficiency.
Data Presentation: Performance Comparison of HPLC Methods
The table below summarizes the key performance parameters of the European Pharmacopoeia (EP) method and a recently developed rapid HPLC method for atorvastatin impurity analysis.
| Parameter | European Pharmacopoeia (EP) Method[12][16] | Rapid HPLC Method[12] |
| Column | Octylsilyl C8 (L7), 250 mm x 4.6 mm, 5 µm | Core-shell C18, 75 mm x 3 mm, 2.2 µm |
| Mobile Phase | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | Acetonitrile, 0.1 M Ammonium Formate Buffer (pH 3.0) |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection | UV at 244 nm | UV at 245 nm |
| Run Time | ~85-90 minutes | < 15 minutes |
| LOD | Not Specified | ~0.005% of working concentration |
| LOQ | Not Specified | ~0.015% of working concentration |
Experimental Protocols
Detailed methodologies for the European Pharmacopoeia method and a validated rapid HPLC method are provided below.
Method 1: European Pharmacopoeia (EP) HPLC Method for Organic Impurities
This method is the standard procedure outlined in the EP monograph for atorvastatin.[12][16]
1. System and Materials:
-
HPLC system with a gradient pump and UV detector.
-
Column: Octylsilyl C8 (e.g., Zorbax C8 Rx), 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Tetrahydrofuran.
-
Mobile Phase C: Ammonium acetate buffer (pH 5.0).
-
Detector Wavelength: 244 nm.[12]
-
Flow Rate: 1.5 mL/min.[12]
2. Solution Preparation:
-
Test Solution : Prepare a solution of the atorvastatin sample in the specified diluent at a concentration of 1.0 mg/mL.
-
Reference Solution : Prepare a solution of atorvastatin reference standard and known impurities in the diluent at a concentration corresponding to the impurity specification limit (e.g., 0.1%).
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the test and reference solutions.
-
Run the gradient elution program as specified in the monograph for approximately 85-90 minutes.[12]
-
Identify and quantify impurities by comparing the peak areas in the test solution chromatogram to the corresponding peaks in the reference solution chromatogram.
Method 2: Rapid Stability-Indicating HPLC Method
This method was developed to significantly reduce analysis time while maintaining excellent separation and sensitivity.[12][17]
1. System and Materials:
-
HPLC or UPLC system with a gradient pump and UV detector.
-
Column: Zorbax Bonus-RP, or equivalent C18 core-shell column.[17]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.[17]
-
Mobile Phase B: Acetonitrile.[17]
-
Detector Wavelength: 245 nm.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 40 °C.[17]
2. Solution Preparation:
-
Diluent : A mixture of water and acetonitrile.
-
Test Solution : Prepare a solution of the atorvastatin sample at a concentration of 500 µg/mL in the diluent.[17]
-
Standard Solution : Prepare a stock solution of each impurity at 500 µg/mL. Dilute appropriately to create a working standard at the specification level.[17]
3. Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared solutions.
-
Run a gradient elution over a shorter runtime, typically around 25 minutes.[17]
-
The method should be validated for specificity, precision, accuracy, and linearity according to ICH guidelines.[1] Mass balance should be close to 100% in forced degradation studies to prove its stability-indicating capability.[17]
Visualized Workflows
The following diagrams illustrate the logical workflows for impurity profiling.
Caption: High-level workflow for pharmaceutical impurity analysis.
Caption: Detailed workflow for an HPLC-UV/MS impurity profiling experiment.
References
- 1. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Impurities in drug substance (ich q3 a) | PPTX [slideshare.net]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. mjcce.org.mk [mjcce.org.mk]
- 17. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Atorvastatin Antibody Cross-Reactivity with (3S,5S)-Enantiomer: A Comparative Guide
Theoretical Framework: Antibody-Hapten Recognition and Stereoselectivity
Atorvastatin, as a small molecule (hapten), is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies recognize specific epitopes on the atorvastatin molecule. The stereochemistry of the chiral centers at the 3- and 5-positions of the heptanoate side chain is a critical determinant of its pharmacological activity and, theoretically, its recognition by antibodies.
The principle of stereoselectivity in antibody-hapten interactions dictates that antibodies can differentiate between stereoisomers. This discrimination arises from the three-dimensional arrangement of atoms in the binding site (paratope) of the antibody, which is complementary to the specific shape of the epitope on the hapten. Even minor differences in the spatial orientation of functional groups, as seen between the (3R,5R) and (3S,5S) enantiomers of atorvastatin, can significantly impact the binding affinity.
However, the degree of stereoselectivity can vary. Some antibodies may exhibit high specificity, binding exclusively to one enantiomer, while others may show varying degrees of cross-reactivity with other stereoisomers. This cross-reactivity is influenced by the flexibility of both the antibody's binding site and the hapten, allowing for an "induced fit".
Proposed Experimental Investigation
To definitively assess the cross-reactivity of atorvastatin antibodies with the (3S,5S)-enantiomer, a series of experiments can be designed. The following sections outline the key experimental protocols and data presentation formats.
Experimental Protocols
1. Production of Atorvastatin-Specific Antibodies:
-
Hapten Synthesis and Immunogen Preparation: Atorvastatin (as the (3R,5R)-enantiomer) would be chemically modified to introduce a linker arm for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Immunization: The atorvastatin-KLH conjugate would be used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.
2. Characterization of Antibody Specificity using Competitive ELISA:
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the preferred method to determine the cross-reactivity.
-
Plate Coating: Microtiter plates are coated with a conjugate of atorvastatin and a different carrier protein (e.g., atorvastatin-BSA) to prevent non-specific binding to the immunizing carrier.
-
Competitive Binding: A constant, limited concentration of the anti-atorvastatin antibody is pre-incubated with varying concentrations of either the (3R,5R)-atorvastatin (the analyte) or the (3S,5S)-enantiomer (the potential cross-reactant).
-
Detection: The mixture is then added to the coated plate. The amount of antibody that binds to the plate is inversely proportional to the concentration of free atorvastatin or its enantiomer in the solution. A secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate are used for signal generation.
-
Data Analysis: The percentage of cross-reactivity is calculated using the following formula:
-
% Cross-reactivity = (Concentration of (3R,5R)-atorvastatin at 50% inhibition / Concentration of (3S,5S)-enantiomer at 50% inhibition) x 100
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics:
SPR can provide real-time, label-free analysis of the binding kinetics (association and dissociation rates) between the antibody and the atorvastatin enantiomers.
-
Chip Immobilization: The anti-atorvastatin antibody is immobilized on a sensor chip.
-
Analyte Injection: Solutions of (3R,5R)-atorvastatin and (3S,5S)-enantiomer at various concentrations are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured over time to generate sensorgrams.
-
Kinetic Analysis: The association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ) are calculated from the sensorgrams. A lower Kₑ value indicates higher binding affinity.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cross-Reactivity of Anti-Atorvastatin Antibody Determined by Competitive ELISA
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| (3R,5R)-Atorvastatin | Value | 100 |
| (3S,5S)-Atorvastatin | Value | Calculated Value |
IC₅₀: Concentration required for 50% inhibition of antibody binding.
Table 2: Binding Kinetics of Anti-Atorvastatin Antibody with Atorvastatin Enantiomers Determined by SPR
| Analyte | kₐ (1/Ms) | kₑ (1/s) | Kₑ (M) |
| (3R,5R)-Atorvastatin | Value | Value | Calculated Value |
| (3S,5S)-Atorvastatin | Value | Value | Calculated Value |
kₐ: Association rate constant; kₑ: Dissociation rate constant; Kₑ: Equilibrium dissociation constant.
Visualizations
Experimental Workflow
Caption: Workflow for assessing atorvastatin antibody cross-reactivity.
Signaling Pathway (Hypothetical Immune Response)
Caption: Hypothetical immune response to atorvastatin immunogen.
Unraveling the Stereospecific Influence of Atarvastatin on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the differential effects of atorvastatin stereoisomers on gene expression, supported by experimental data. Atorvastatin, a widely prescribed cholesterol-lowering medication, exists as a mixture of stereoisomers, and understanding their individual pharmacological activities is crucial for optimizing therapeutic outcomes and minimizing adverse effects.
A key study reveals that the four stereoisomers of atorvastatin—(3R,5R), (3R,5S), (3S,5R), and (3S,5S)—exhibit distinct effects on the expression of crucial drug-metabolizing enzymes.[1][2] This enantiospecific activity is primarily mediated through the differential activation of the Pregnane X Receptor (PXR), a key transcriptional regulator of xenobiotic-metabolizing enzymes.[1][3]
Comparative Analysis of Gene Expression
The differential impact of atorvastatin stereoisomers on the mRNA and protein levels of cytochrome P450 (CYP) enzymes was systematically evaluated in primary human hepatocytes. The results, summarized below, highlight the varying inductive potential of each isomer.
Induction of CYP2A6, CYP2B6, and CYP3A4 mRNA
Atorvastatin stereoisomers demonstrated a concentration-dependent induction of CYP2A6, CYP2B6, and CYP3A4 mRNA. The (3R,5R)-atorvastatin isomer, which is the clinically used form, was generally the most potent inducer.[1] The rank order of induction potency was observed as follows: (3R,5R) > (3R,5S) = (3S,5R) > (3S,5S).[2]
| Gene | Atorvastatin Isomer (30 µM) | Fold Induction (mRNA) |
| CYP2A6 | (3R,5R) | ~12-fold |
| (3R,5S) | ~8-fold | |
| (3S,5R) | ~8-fold | |
| (3S,5S) | ~6-fold | |
| CYP2B6 | (3R,5R) | ~25-fold |
| (3R,5S) | ~15-fold | |
| (3S,5R) | ~15-fold | |
| (3S,5S) | ~10-fold | |
| CYP3A4 | (3R,5R) | ~18-fold |
| (3R,5S) | ~12-fold | |
| (3S,5R) | ~12-fold | |
| (3S,5S) | ~8-fold |
Induction of CYP3A4 Protein
Consistent with the mRNA data, the atorvastatin stereoisomers also differentially induced the protein expression of CYP3A4.
| Atorvastatin Isomer (30 µM) | Fold Induction (Protein) |
| (3R,5R) | ~10-fold |
| (3R,5S) | ~7-fold |
| (3S,5R) | ~7-fold |
| (3S,5S) | ~5-fold |
In contrast to their effects on CYP2 and CYP3 family enzymes, none of the tested atorvastatin stereoisomers significantly influenced the expression of CYP1A1 or CYP1A2, which are primarily regulated by the aryl hydrocarbon receptor (AhR).[1]
Signaling Pathway and Experimental Workflow
The differential gene expression observed with atorvastatin stereoisomers is primarily driven by their interaction with the nuclear receptor PXR.
Caption: PXR-mediated induction of CYP enzymes by atorvastatin stereoisomers.
The experimental investigation into these differential effects followed a systematic workflow.
Caption: Workflow for analyzing stereoisomer effects on gene expression.
Experimental Protocols
The following methodologies were employed in the key cited study to elucidate the differential effects of atorvastatin stereoisomers.[1]
Primary Human Hepatocyte Culture and Treatment
Primary human hepatocytes from three different donors were used. The cells were cultured and treated for 24 hours (for mRNA analysis) or 48 hours (for protein analysis) with individual atorvastatin stereoisomers at concentrations of 1 µM, 10 µM, and 30 µM. A vehicle control (DMSO) and positive controls (dioxin and rifampicin) were also included.[1]
RNA Extraction and RT-PCR
Total RNA was extracted from the treated hepatocytes, and the expression levels of target genes (CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP3A4, PXR, and TAT) were quantified using reverse transcription-polymerase chain reaction (RT-PCR). Gene expression data was normalized to the housekeeping gene GAPDH.[1]
Western Blot Analysis
For protein expression analysis, cell lysates were subjected to SDS-PAGE and transferred to a membrane. The membranes were then incubated with primary antibodies specific for the target CYP enzymes, followed by a secondary antibody. Protein bands were visualized and quantified.
Gene Reporter Assays
To assess the transcriptional activity of PXR, AhR, and the glucocorticoid receptor (GR), human gene reporter cell lines were utilized. These cells were incubated with the atorvastatin stereoisomers, and the resulting luciferase activity was measured as an indicator of receptor activation.[1]
Conclusion
The experimental evidence clearly demonstrates that atorvastatin stereoisomers have differential effects on gene expression in human hepatocytes.[1][2] The clinically used (3R,5R)-atorvastatin is the most potent inducer of CYP2A6, CYP2B6, and CYP3A4, acting through the activation of the PXR signaling pathway.[1][3] These findings underscore the importance of stereochemistry in drug action and have significant implications for drug-drug interactions and personalized medicine. A deeper understanding of the specific activities of individual stereoisomers can pave the way for the development of more effective and safer therapeutic agents.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
Atorvastatin Enantiomers and Pregnane X Receptor Activation: A Comparative Analysis
A detailed examination of the differential activation of the Pregnane X Receptor (PXR) by the optical isomers of atorvastatin reveals significant enantiospecific effects, with potential implications for drug metabolism and drug-drug interactions. This guide provides a comparative analysis of the activation of PXR by (+)-atorvastatin and (-)-atorvastatin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Analysis of PXR Activation
The transcriptional activity of PXR in response to the four enantiomers of atorvastatin—(3R,5R), (3R,5S), (3S,5R), and (3S,5S)—was assessed using a luciferase reporter gene assay. The results demonstrate a clear difference in the potency and efficacy of the enantiomers in activating PXR.
| Enantiomer | Configuration | PXR Activation (Fold Induction) | EC50 (µM) |
| (+)-Atorvastatin | (3R,5R) | ~12-fold | 10.3 |
| (-)-Atorvastatin | (3S,5S) | ~4-fold | >100 |
| Atorvastatin Isomer | (3R,5S) | ~8-fold | 21.4 |
| Atorvastatin Isomer | (3S,5R) | ~8-fold | 23.7 |
Table 1: Comparative PXR activation by atorvastatin enantiomers. Data is derived from gene reporter assays in LS180 cells transiently transfected with a PXR-responsive luciferase reporter construct. Fold induction is reported at a concentration of 10 µM. EC50 values represent the concentration at which 50% of the maximal response is observed.
The data clearly indicates that the clinically used (3R,5R)-atorvastatin is the most potent activator of PXR, with an approximately 3-fold greater induction and a significantly lower EC50 value compared to its (3S,5S)-enantiomer. The (3R,5S) and (3S,5R) isomers exhibit intermediate activity. This enantiospecific activation of PXR suggests that the stereochemistry of the atorvastatin molecule plays a crucial role in its interaction with the receptor.[1][2]
Experimental Protocols
The following methodologies were employed to determine the comparative activation of PXR by atorvastatin enantiomers.
Cell Culture and Transfection
Human colon adenocarcinoma LS180 cells were used for the reporter gene assays.[3][4] Cells were cultured under standard conditions. For the assay, cells were transiently transfected with a p3A4-luc reporter construct, which contains a PXR response element driving the expression of the luciferase gene.[3][5]
Reporter Gene Assay
Transfected LS180 cells were incubated for 24 hours with the individual atorvastatin enantiomers at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.[3] The vehicle used was DMSO (0.1% v/v).[3] Following treatment, the cells were lysed, and the luciferase activity was measured to quantify the level of PXR activation.[3][4] Data was expressed as a fold induction of luciferase activity over the vehicle control.[4]
Electrophoretic Mobility Shift Assay (EMSA)
To confirm the binding of the PXR/RXRα heterodimer to its DNA response element upon activation by atorvastatin enantiomers, an electrophoretic mobility shift assay (EMSA) was performed.[1][4] Nuclear extracts from LS174T cells treated with the respective enantiomers were incubated with a biotin-labeled double-stranded oligonucleotide corresponding to the DR3 PXR response element in the CYP3A4 promoter.[4][5] The formation of the PXR/RXRα-DNA complex was then visualized by non-denaturing gel electrophoresis.[4][5]
PXR Signaling Pathway and Experimental Workflow
The activation of PXR by xenobiotics like atorvastatin initiates a signaling cascade that leads to the increased expression of drug-metabolizing enzymes.
Figure 1: PXR activation pathway by atorvastatin enantiomers.
The Pregnane X Receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestine that functions as a sensor for foreign substances (xenobiotics).[6] Upon binding to a ligand, such as an atorvastatin enantiomer, PXR undergoes a conformational change and translocates to the nucleus.[7][8][9] In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[4][7] This binding initiates the transcription of genes encoding phase I and phase II drug-metabolizing enzymes and drug transporters, most notably cytochrome P450 3A4 (CYP3A4).[6][7] The induction of these enzymes leads to an accelerated metabolism and clearance of various drugs and endogenous compounds.[6][7]
Figure 2: Workflow for PXR reporter gene assay.
References
- 1. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Lack of HMG-CoA Reductase Inhibition by (3s,5s)-Atorvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of atorvastatin stereoisomers and their inhibitory activity on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Experimental data and methodologies are presented to confirm the stereoselectivity of atorvastatin's action, specifically highlighting the lack of significant inhibitory activity of the (3S,5S)-enantiomer.
Atorvastatin, a leading synthetic statin, is clinically used as the (3R,5R)-enantiomer to lower cholesterol levels and reduce the risk of cardiovascular disease.[1][2] Its mechanism of action involves the competitive inhibition of HMG-CoA reductase.[3] The presence of two chiral centers in the atorvastatin molecule gives rise to four stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). It is well-established that the therapeutic efficacy of many chiral drugs resides in a single stereoisomer, while others may be less active or inactive.[2]
Comparative Inhibitory Activity of Atorvastatin Stereoisomers
Analogous studies on other statins, such as fluvastatin, provide strong evidence for the lack of activity in certain stereoisomers. A study comparing the effects of fluvastatin stereoisomers on HMG-CoA reductase activity found that the (3S,5R)-enantiomer is inactive.[4] This demonstrates the high degree of stereospecificity of the HMG-CoA reductase active site.
Based on the established principles of stereochemistry in pharmacology and the specific development of (3R,5R)-atorvastatin as the therapeutic agent, it is concluded that the (3S,5S)-atorvastatin enantiomer does not significantly inhibit HMG-CoA reductase.
Table 1: HMG-CoA Reductase Inhibition by Statin Stereoisomers
| Statin Isomer | HMG-CoA Reductase Inhibitory Activity (IC50) |
| (3R,5R)-Atorvastatin | Active (Potent Inhibition) |
| (3R,5S)-Atorvastatin | Inactive or Significantly Reduced Activity (Inferred) |
| (3S,5R)-Atorvastatin | Inactive or Significantly Reduced Activity (Inferred) |
| (3S,5S)-Atorvastatin | Inactive (Inferred) |
| (3R,5S)-Fluvastatin | Active |
| (3S,5R)-Fluvastatin | Inactive[4] |
Note: The inactivity of the non-(3R,5R) atorvastatin isomers is inferred from the principles of stereoselective drug action and the specific clinical use of the (3R,5R) form. The data for fluvastatin is provided as a direct experimental example of this principle.
Experimental Protocol: HMG-CoA Reductase Inhibition Assay
The lack of inhibitory activity of (3S,5S)-atorvastatin can be experimentally confirmed using a standard HMG-CoA reductase activity assay. The following protocol outlines a common method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of atorvastatin stereoisomers on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation to NADP+, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Atorvastatin stereoisomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of atorvastatin stereoisomers in a suitable solvent (e.g., DMSO). Prepare working solutions of HMG-CoA and NADPH in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Varying concentrations of the atorvastatin stereoisomer (or vehicle control)
-
HMG-CoA reductase enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for HMG-CoA reductase inhibition assay.
Caption: Cholesterol biosynthesis pathway and statin inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
Evaluating (3S,5S)-Atorvastatin as a Placebo for In Vitro Research
An objective guide for researchers on the suitability of the inactive enantiomer of atorvastatin as a negative control in laboratory studies.
When conducting in vitro studies to investigate the cellular and molecular mechanisms of atorvastatin, the selection of an appropriate placebo or negative control is critical for data integrity. An ideal placebo should be devoid of biological activity, particularly concerning the pathways targeted by the active drug. This guide provides a detailed comparison of (3S,5S)-atorvastatin and the pharmacologically active (3R,5R)-atorvastatin to assess its suitability as an in vitro placebo.
(3S,5S)-Atorvastatin is the enantiomer of the active ingredient in the widely used cholesterol-lowering drug, Lipitor®. While the active form, (3R,5R)-atorvastatin, effectively inhibits HMG-CoA reductase, its enantiomer is largely inactive against this primary target.[1][2] This lack of on-target activity has led to its consideration as a potential negative control in research settings. However, evidence reveals that (3S,5S)-atorvastatin is not entirely biologically inert, a crucial factor for its use as a placebo.
Comparative Biological Activity
While (3S,5S)-atorvastatin does not significantly inhibit HMG-CoA reductase, it exhibits off-target effects that may confound experimental results.[2] Notably, both the active atorvastatin and its (3S,5S) enantiomer can activate the pregnane X receptor (PXR).[3][4] PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism, including cytochrome P450 (CYP) enzymes.[5][6]
Studies have shown that both enantiomers of atorvastatin can induce the expression of CYP2B6 and CYP3A4 in primary human hepatocytes.[7][8] This indicates that if a study is investigating cellular processes that are influenced by PXR activation or changes in CYP enzyme activity, (3S,5S)-atorvastatin would not be a suitable inert control.
| Feature | (3R,5R)-Atorvastatin (Active) | (3S,5S)-Atorvastatin (Inactive Enantiomer) | Suitability as a Placebo |
| Primary Target Activity | Potent inhibitor of HMG-CoA reductase[9][10] | Little to no inhibitory activity against HMG-CoA reductase[1][2] | Potentially Suitable: Lack of on-target activity is a key requirement for a placebo. |
| PXR Activation | Activates Pregnane X Receptor (PXR)[7] | Activates Pregnane X Receptor (PXR)[3][4] | Unsuitable: This off-target effect can influence gene expression and cellular metabolism. |
| CYP Enzyme Induction | Induces CYP2A6, CYP2B6, and CYP3A4[6][7] | Induces CYP2A6, CYP2B6, and CYP3A4[7][8] | Unsuitable: Induction of metabolic enzymes can alter the cellular environment and affect experimental outcomes. |
Experimental Protocol: Validating a Placebo in an In Vitro Setting
To ascertain the suitability of any compound as a placebo for a specific in vitro study, a validation experiment is recommended. The following protocol outlines a general approach using hepatocyte cell lines as an example.
Objective: To determine if (3S,5S)-atorvastatin is an inert control for studying the effects of (3R,5R)-atorvastatin on a specific signaling pathway (e.g., a pathway independent of PXR).
Materials:
-
Human hepatocyte cell line (e.g., HepG2)
-
(3R,5R)-Atorvastatin
-
(3S,5S)-Atorvastatin
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Reagents for downstream analysis (e.g., qPCR primers for target genes, antibodies for Western blotting)
Methodology:
-
Cell Culture: Culture HepG2 cells under standard conditions.
-
Treatment: Seed cells and allow them to adhere. Treat cells with equimolar concentrations of:
-
Vehicle control
-
(3R,5R)-Atorvastatin
-
(3S,5S)-Atorvastatin
-
-
Incubation: Incubate cells for a predetermined time period (e.g., 24 hours).
-
Endpoint Analysis:
-
PXR Target Gene Expression: Perform qPCR to measure the mRNA levels of known PXR target genes (e.g., CYP3A4). A significant increase in expression by (3S,5S)-atorvastatin compared to the vehicle would indicate biological activity.
-
Target Pathway Analysis: Analyze the specific pathway of interest. For example, if studying inflammatory responses, measure the expression of key inflammatory markers.
-
-
Data Analysis: Compare the effects of (3S,5S)-atorvastatin to the vehicle control. A suitable placebo should show no significant difference from the vehicle for all measured endpoints.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway of active atorvastatin and a logical workflow for evaluating a potential placebo.
Caption: Primary signaling pathway of active (3R,5R)-Atorvastatin.
Caption: Logical workflow for evaluating an in vitro placebo.
Conclusion
While (3S,5S)-atorvastatin lacks the primary cholesterol-lowering activity of its therapeutic counterpart, its demonstrated off-target effects on the pregnane X receptor and subsequent induction of cytochrome P450 enzymes render it an unsuitable placebo for many in vitro studies. Its use could introduce confounding variables, leading to the misinterpretation of data. Researchers should exercise caution and, where possible, opt for a vehicle control or a more thoroughly validated inert molecule as a negative control. If the experimental system is confirmed to be insensitive to PXR activation, (3S,5S)-atorvastatin may be considered, but this requires rigorous preliminary validation.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (3S,5S)-Atorvastatin - Immunomart [immunomart.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atorvastatin - Wikipedia [en.wikipedia.org]
- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of (3S,5S)-Atorvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Atorvastatin, a widely prescribed statin for the management of hypercholesterolemia, primarily functions by inhibiting HMG-CoA reductase. However, its therapeutic efficacy is accompanied by off-target effects that warrant careful consideration in drug development and clinical research. This guide provides a comparative analysis of the off-target effects of the clinically used (3S,5S)-enantiomer of atorvastatin, with a focus on its interactions with key cellular signaling pathways and drug-metabolizing enzymes. We present supporting experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding of these effects.
Enantiomer-Specific Off-Target Effects: PXR-Mediated CYP Induction
Statins, including atorvastatin, exist as multiple optical isomers, each potentially possessing distinct biological activities. The (3R,5R)-enantiomer is the active form of atorvastatin that inhibits HMG-CoA reductase. However, studies have revealed that different enantiomers can have varying off-target effects, particularly in the induction of cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions. This induction is often mediated by the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.
Comparative Induction of CYP3A4 by Statin Enantiomers
The following table summarizes the differential induction of CYP3A4 mRNA in primary human hepatocytes by the various enantiomers of atorvastatin, rosuvastatin, and fluvastatin. The data clearly indicates that the clinically used enantiomers often have a higher potential for inducing drug-metabolizing enzymes compared to their counterparts.
| Statin Enantiomer | Concentration (µM) | CYP3A4 mRNA Induction (Fold Change vs. Control) |
| (3R,5R)-Atorvastatin | 10 | ~12 |
| (3R,5S)-Atorvastatin | 10 | ~8 |
| (3S,5R)-Atorvastatin | 10 | ~8 |
| (3S,5S)-Atorvastatin | 10 | ~5 |
| (3R,5S)-Rosuvastatin | 10 | ~2 |
| (3R,5R)-Rosuvastatin | 10 | No significant induction |
| (3S,5R)-Rosuvastatin | 10 | No significant induction |
| (3S,5S)-Rosuvastatin | 10 | No significant induction |
| (3R,5S)-Fluvastatin | 10 | ~10 |
| (3R,5R)-Fluvastatin | 10 | ~3 |
| (3S,5R)-Fluvastatin | 10 | ~12 |
| (3S,5S)-Fluvastatin | 10 | ~8 |
| Rifampicin (Positive Control) | 10 | ~15 |
Data adapted from a study by Stepankova et al. The clinically used enantiomers are highlighted in bold.
Experimental Protocol: PXR Activation Assay (Luciferase Reporter Assay)
This protocol outlines a common method to assess the activation of the Pregnane X Receptor (PXR) by compounds like statins.
Cell Line: Human hepatoma cell line (e.g., HepG2) stably transfected with a PXR expression vector and a luciferase reporter gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).
Procedure:
-
Cell Seeding: Seed the transfected HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., (3S,5S)-atorvastatin, other statins, and their enantiomers) and a positive control (e.g., rifampicin). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for PXR activation and subsequent luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the vehicle control.
Caption: Workflow for a PXR activation luciferase reporter assay.
Modulation of Intracellular Signaling Pathways
Beyond their effects on drug metabolism, statins can influence critical intracellular signaling pathways, which may contribute to both their pleiotropic therapeutic effects and their adverse side effects. Here, we compare the effects of atorvastatin with other statins on the mTOR and NF-κB signaling pathways.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway has been linked to statin-induced myotoxicity.
A study comparing the lipophilic atorvastatin with the hydrophilic pravastatin in cardiac myocytes revealed differential effects on the Akt/mTOR signaling pathway.
| Treatment (10 µM) | p-Akt (Ser473) (% of Control) | p-p70S6K (Thr389) (% of Control) | p-S6 (Ser235/236) (% of Control) |
| Atorvastatin | Decreased | Decreased | Decreased |
| Pravastatin | Increased | Increased | Increased |
Data adapted from a study by Godoy et al.[1]
These findings suggest that atorvastatin, but not pravastatin, inhibits the pro-survival Akt/mTOR pathway in cardiac myocytes, which could be a contributing factor to its potential for myotoxicity.[1]
Experimental Protocol: Western Blot for mTOR Pathway Components
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cell culture reagents
-
Statin solutions (atorvastatin, pravastatin, etc.)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-p-S6, anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells (e.g., C2C12 myotubes or primary cardiomyocytes) and treat with different statins at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (both phosphorylated and total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Atorvastatin's inhibitory effect on the mTOR signaling pathway.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. The anti-inflammatory properties of some statins are attributed to their ability to inhibit this pathway.
A study comparing the ability of six different statins to inhibit LPS-induced NF-κB activation in human monocytes provided the following ranking of inhibitory potency:
Cerivastatin > Atorvastatin > Simvastatin > Pravastatin > Lovastatin > Fluvastatin
This indicates that atorvastatin is among the more potent inhibitors of NF-κB activation, contributing to its anti-inflammatory effects.
| Statin | Concentration for ~50% Inhibition of NF-κB Activation (µM) |
| Cerivastatin | < 1 |
| Atorvastatin | ~1-5 |
| Simvastatin | ~5 |
| Pravastatin | > 5 |
| Lovastatin | > 5 |
| Fluvastatin | > 5 |
Data adapted from a study by Hilgendorff et al.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is used to quantify the activity of the NF-κB signaling pathway in response to statin treatment.
Cell Line: A suitable cell line (e.g., HEK293 or a macrophage cell line like RAW 264.7) transfected with a luciferase reporter construct containing multiple NF-κB binding sites in its promoter.
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable cell line, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Statin Pre-treatment: Pre-treat the cells with various concentrations of the statins to be tested for a defined period.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Incubation: Incubate for a further period to allow for luciferase expression.
-
Dual-Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the activity in stimulated cells without statin treatment.
Caption: Atorvastatin's inhibition of the NF-κB signaling pathway.
Alternative Cholesterol-Lowering Agents
For patients who experience significant off-target effects with atorvastatin, several alternative therapies are available. The choice of an alternative depends on the patient's lipid profile, risk factors, and tolerance to different medications.
| Drug Class | Examples | Primary Mechanism of Action | Common Side Effects |
| Statins | Rosuvastatin, Pravastatin, Simvastatin | HMG-CoA reductase inhibition | Myopathy, elevated liver enzymes, risk of type 2 diabetes |
| Cholesterol Absorption Inhibitors | Ezetimibe | Inhibits cholesterol absorption in the small intestine | Diarrhea, fatigue, joint pain |
| Bile Acid Sequestrants | Cholestyramine, Colesevelam | Bind bile acids in the intestine, increasing their excretion | Constipation, bloating, gas |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | Monoclonal antibodies that increase LDL receptor recycling | Injection site reactions, nasopharyngitis |
| Fibrates | Fenofibrate, Gemfibrozil | Activate PPARα to decrease triglycerides and increase HDL | Dyspepsia, gallstones, myopathy (especially with statins) |
Conclusion
The off-target effects of (3S,5S)-atorvastatin are multifaceted and can have significant clinical implications. Its potential to induce CYP enzymes through PXR activation underscores the importance of considering drug-drug interactions. Furthermore, its differential effects on the mTOR and NF-κB signaling pathways compared to other statins highlight the unique pharmacological profile of each drug in this class. For researchers and drug development professionals, a thorough understanding of these off-target effects is crucial for designing safer and more effective therapeutic strategies for managing hypercholesterolemia and associated cardiovascular diseases. The experimental protocols provided in this guide offer a starting point for further investigation into the complex pharmacology of statins.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of (3S,5S)-Atorvastatin Quantification
The accurate determination of the enantiomeric purity of Atorvastatin is a critical quality attribute, as different enantiomers can have varied pharmacological and toxicological profiles. This guide focuses on the analytical techniques capable of separating and quantifying the (3S,5S)-enantiomer from the active (3R,5R)-enantiomer. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters as stipulated by guidelines from the International Council for Harmonisation (ICH). The following tables summarize the quantitative performance data from various validated methods for the quantification of (3S,5S)-Atorvastatin, providing a basis for comparison.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Chiral HPLC | 0.75 - 2.25 | Not Reported | 0.18 | 0.60 | 1.1 - 1.6 (Intra-day) | 95 - 101 (at LOQ level) | [1][2] |
| Supercritical Fluid Chromatography (SFC) | 2.5 - 50 | 0.9999 | 1.0 | 2.5 | < 0.63 (Intra- & Inter-day) | 100.40 | [3][4] |
Detailed Experimental Protocols
The successful implementation of any analytical method hinges on a meticulous and well-documented experimental protocol. Below are the detailed methodologies for the key experiments cited in this guide.
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of Atorvastatin enantiomers in bulk drug and pharmaceutical dosage forms.[1][2]
-
Instrumentation: A Waters Alliance 2690 separation module equipped with an auto-sampler and a Waters 2996 photodiode array UV detector was utilized. Data acquisition and processing were performed using Waters Empower software.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm ID)
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic acid (85:15:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 246 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Standard and sample solutions were prepared in a diluent of methanol and ethanol (1:1 v/v).
Supercritical Fluid Chromatography (SFC) Method
This technique offers a rapid and efficient alternative for the enantiomeric purity analysis of Atorvastatin.[3][4]
-
Instrumentation: An ACQUITY UPC² system with a UV detector.
-
Chromatographic Conditions:
-
Column: ACQUITY UPC² Trefoil CEL2 (3.0 mm × 150 mm, 2.5 µm)
-
Mobile Phase: Carbon dioxide and Methanol with 0.1% Trifluoroacetic acid (78:22 v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 45°C
-
Back Pressure: 13.8 MPa
-
Detection Wavelength: 244 nm
-
-
Sample Preparation: Samples are typically dissolved in an appropriate organic solvent compatible with SFC analysis.
Visualizing the Validation Workflow and Method Selection
To further elucidate the processes involved in analytical method validation and selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of (3s,5s)-Atorvastatin Sodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like (3s,5s)-atorvastatin sodium salt is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this substance.
I. Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: In cases of potential dust or aerosol generation, a dust respirator is recommended.
-
Body Protection: A lab coat or other protective clothing should be worn.
Ensure that disposal procedures are carried out in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
II. Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a dedicated, clearly labeled, and sealed container.
-
Containerization: Use a non-reactive, sealable container for waste accumulation. Ensure the container is appropriate for the form of the waste (solid or liquid).
-
Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any associated hazard warnings.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and ignition sources pending collection.
-
Arranging for Disposal: Contact a licensed hazardous waste disposal company to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately. The recommended method of destruction is high-temperature incineration.[1]
III. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum cleaner with a HEPA filter is recommended.[2] For liquid spills, use an inert absorbent material to contain the spill.
-
Clean the Area: Once the bulk of the material has been removed, decontaminate the area with a suitable cleaning agent.
-
Dispose of Spill Debris: All contaminated materials, including absorbent pads, gloves, and wipes, should be collected in a sealed container, labeled as hazardous waste, and disposed of through a licensed contractor.
IV. Chemical Degradation Data
While not a standard laboratory disposal procedure, understanding the chemical stability and degradation of atorvastatin can be informative. Studies on atorvastatin calcium have shown that it degrades under certain stress conditions. This data may be relevant for potential, though not standard, waste treatment processes.
| Condition | Degradation Kinetics | Rate Constant (k) | Notes |
| Acidic Hydrolysis (0.1 M HCl) | First-Order | 1.88 × 10⁻² s⁻¹ | Atorvastatin is less stable in acidic conditions.[3][4] |
| Basic Hydrolysis (0.1 M NaOH) | Zero-Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | Degradation occurs, but at a slower rate than in acidic conditions.[3][4] |
| Oxidative (1% H₂O₂) | Degradation Observed | Not specified | Considerable degradation occurs under oxidative stress.[5] |
| Thermal | Degradation Observed | Not specified | Atorvastatin is susceptible to thermal degradation.[5] |
| Photolytic | Degradation Observed | Not specified | Exposure to light can lead to degradation.[5] |
Note: These degradation studies were performed for analytical purposes and do not constitute a recommended disposal protocol for a laboratory setting. The degradation products may also be hazardous.
V. Experimental Protocols Cited
Forced Degradation Studies:
The data presented in the table above is derived from forced degradation studies. A general methodology for such a study is as follows:
-
Sample Preparation: A known concentration of atorvastatin is dissolved in a suitable solvent.
-
Stress Conditions: The solution is subjected to various stress conditions, such as:
-
Acidic Hydrolysis: Addition of a strong acid (e.g., 0.1 N HCl) and incubation at a specific temperature (e.g., ambient) for a defined period (e.g., 24 hours).[5]
-
Basic Hydrolysis: Addition of a strong base (e.g., 1 N NaOH) and incubation at a specific temperature (e.g., ambient) for a defined period (e.g., 42 hours).[5]
-
Oxidative Degradation: Addition of an oxidizing agent (e.g., 1% H₂O₂) and incubation at a specific temperature (e.g., ambient) for a defined period (e.g., 24 hours).[5]
-
-
Analysis: The samples are then analyzed, typically by High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.[4][5]
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. sfenvironment.org [sfenvironment.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling (3s,5s)-atorvastatin sodium salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3S,5S)-Atorvastatin Sodium Salt. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Precautionary Measures
This compound is classified as causing serious eye irritation[1]. It is intended for research use only and should be handled by qualified personnel trained in laboratory procedures[2].
Signal Word: Warning[1]
Hazard Statements:
-
H319: Causes serious eye irritation[1].
Precautionary Statements:
-
P264: Wash thoroughly after handling[1].
-
P280: Wear eye protection / face protection[1].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safety when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3]. |
| Skin Protection | Protective gloves | The specific material and thickness should be chosen based on the breakthrough time for the solvent being used. |
| Lab coat | To prevent skin contact. | |
| Respiratory Protection | Not generally required | Not required for normal handling. Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate[1]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Handling Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
